molecular formula C12H10BFO3 B1344077 3-(4-Fluorophenoxy)phenylboronic acid CAS No. 283173-82-0

3-(4-Fluorophenoxy)phenylboronic acid

Cat. No.: B1344077
CAS No.: 283173-82-0
M. Wt: 232.02 g/mol
InChI Key: HAYLWLXZRMEDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)phenylboronic acid is a useful research compound. Its molecular formula is C12H10BFO3 and its molecular weight is 232.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLWLXZRMEDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268987
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283173-82-0
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283173-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-(4-Fluorophenoxy)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Fluorophenoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published, detailed protocol for this specific molecule, this document outlines a plausible and robust multi-step synthetic pathway. The proposed synthesis involves an initial Ullmann condensation to form a key diaryl ether intermediate, followed by conversion to the final boronic acid via a Grignard reaction or a Miyaura borylation. This guide also presents the predicted physicochemical and spectral properties of the target compound, based on data from analogous structures. Detailed experimental protocols for each synthetic step are provided to facilitate its practical implementation in a laboratory setting.

Introduction

Phenylboronic acids are a critical class of reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

The introduction of a fluorophenoxy substituent onto the phenylboronic acid scaffold, as in this compound, offers medicinal chemists a versatile tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, while the ether linkage provides conformational flexibility. This guide details a feasible synthetic approach to this valuable compound and provides predicted characterization data to aid in its identification and use.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound. The initial step involves the formation of the diaryl ether, 3-(4-fluorophenoxy)bromobenzene, via an Ullmann condensation. The subsequent step is the conversion of this aryl bromide to the target boronic acid. Two viable methods for this second step are presented: a Grignard reaction and a Miyaura borylation.

Synthesis of 3-(4-fluorophenoxy)bromobenzene (Intermediate 1)

The first step is the copper-catalyzed Ullmann condensation of 3-bromophenol with 1-fluoro-4-iodobenzene. This reaction forms the crucial diaryl ether linkage.

Synthesis_Step1 3-bromophenol 3-bromophenol reagents + CuI, Base (e.g., K2CO3) High Temperature (e.g., in DMF or Pyridine) 3-bromophenol->reagents 1-fluoro-4-iodobenzene 1-fluoro-4-iodobenzene 1-fluoro-4-iodobenzene->reagents product 3-(4-fluorophenoxy)bromobenzene reagents->product

Figure 1: Synthesis of Intermediate 1 via Ullmann Condensation.
Synthesis of this compound (Final Product)

Two potential pathways for the conversion of 3-(4-fluorophenoxy)bromobenzene to the final product are outlined below.

This classic method involves the formation of a Grignard reagent from the aryl bromide, which then reacts with a trialkyl borate ester.

Synthesis_Step2A intermediate 3-(4-fluorophenoxy)bromobenzene reagents 1. Mg, THF 2. B(OiPr)3 3. H3O+ intermediate->reagents product This compound reagents->product

Figure 2: Pathway A - Synthesis via Grignard Reaction.

This modern alternative utilizes a palladium-catalyzed cross-coupling reaction with a diboron reagent.

Synthesis_Step2B intermediate 3-(4-fluorophenoxy)bromobenzene reagents Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc) intermediate->reagents product This compound reagents->product

Figure 3: Pathway B - Synthesis via Miyaura Borylation.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic steps. Standard laboratory safety procedures should be followed at all times.

Synthesis of 3-(4-fluorophenoxy)bromobenzene (Intermediate 1)

Materials:

  • 3-bromophenol

  • 1-fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Add 1-fluoro-4-iodobenzene (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-(4-fluorophenoxy)bromobenzene.

Synthesis of this compound (Final Product)

Materials:

  • 3-(4-fluorophenoxy)bromobenzene

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (B(O-iPr)₃)

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 eq.).

  • Activate the magnesium by adding a small crystal of iodine and gently warming under an inert atmosphere until the iodine color disappears.

  • Allow the flask to cool to room temperature.

  • Dissolve 3-(4-fluorophenoxy)bromobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. The initiation may be indicated by a gentle reflux.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF.

Spectroscopic Analysis of 3-(4-Fluorophenoxy)phenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(4-Fluorophenoxy)phenylboronic acid. Despite a comprehensive search of scientific literature and chemical databases, a complete experimental dataset for this specific compound could not be located.

Therefore, this document provides representative NMR data from a closely related analogue, 3-fluorophenylboronic acid, to offer insights into the expected spectral characteristics. Additionally, a generalized experimental protocol for the NMR analysis of phenylboronic acid derivatives is presented, based on established methodologies in the field.

Representative NMR Data: 3-Fluorophenylboronic Acid

To provide a relevant spectroscopic context, the following tables summarize the ¹H and ¹³C NMR data for 3-fluorophenylboronic acid. This data can serve as a comparative reference for researchers working with this compound. The spectra for 3-fluorophenylboronic acid were reported in DMSO-d₆.

Table 1: ¹H NMR Data for 3-Fluorophenylboronic Acid

Chemical Shift (δ) ppmMultiplicity
8.15 (s, 2H)Singlet
7.55 (d, J = 7.7 Hz, 1H)Doublet
7.48 (d, J = 9.8 Hz, 1H)Doublet
7.37 (t, J = 7.9 Hz, 1H)Triplet
7.15 (td, J = 8.3, 2.0 Hz, 1H)Triplet of Doublets

Note: Integration values are relative and the broad singlet at 8.15 ppm is characteristic of the boronic acid protons.

Table 2: ¹³C NMR Data for 3-Fluorophenylboronic Acid

Chemical Shift (δ) ppm
163.0 (d, ¹JCF = 243.1 Hz)
135.2 (d, ³JCF = 7.0 Hz)
130.3 (d, ⁴JCF = 8.1 Hz)
120.3 (d, ²JCF = 2.9 Hz)
119.8 (d, ²JCF = 21.2 Hz)
116.2 (d, ⁴JCF = 22.4 Hz)

Note: The carbon directly attached to the boron atom is often not observed due to quadrupolar relaxation.

Experimental Protocols

A standardized experimental protocol for acquiring NMR spectra of phenylboronic acid derivatives is outlined below. This procedure is a composite of best practices found in relevant literature.[1]

1. Sample Preparation:

  • Approximately 5-10 mg of the phenylboronic acid derivative is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

  • The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. For boronic acids, DMSO-d₆ is often used as it can help in observing the exchangeable protons of the B(OH)₂ group.[2]

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • ¹H NMR:

    • The spectral width is set to approximately 16 ppm, centered around 6 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to ensure a good signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR:

    • The spectral width is set to approximately 250 ppm, centered around 125 ppm.

    • A proton-decoupled pulse sequence is used.

    • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualizations

To aid in the understanding of the molecular structure and experimental process, the following diagrams are provided.

Molecular structure with atom numbering.

experimental_workflow General NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment (¹H, ¹³C) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference analyze Analyze & Assign Peaks reference->analyze

A typical workflow for NMR analysis.

References

Crystal Structure of 3-(4-Fluorophenoxy)phenylboronic Acid: A Search for Definitive Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for 3-(4-Fluorophenoxy)phenylboronic acid could not be located. This includes a thorough review of the Cambridge Crystallographic Data Centre (CCDC), a central repository for small-molecule crystal structures, as well as broad searches across chemical and patent literature.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed analysis of the crystal structure of this compound, including quantitative data, experimental protocols, and visualizations. However, the absence of the core crystallographic data prevents the fulfillment of this objective.

While the crystal structure remains elusive, this guide can provide a foundational understanding of the synthesis and general characterization of this class of compounds, which may aid researchers in their own investigations, including potential crystallization studies.

General Synthetic Approach

The synthesis of this compound typically involves a multi-step process, leveraging established methodologies for the formation of diaryl ethers and the introduction of a boronic acid moiety. A common route is the Ullmann condensation or a related copper-catalyzed coupling reaction, followed by a lithium-halogen exchange and subsequent borylation.

Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, culminating in an attempt to obtain single crystals for X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis cluster_borylation Borylation cluster_characterization Characterization & Crystallization s1 Starting Materials: 3-Bromophenol and 1-Fluoro-4-iodobenzene s2 Ullmann Condensation (Copper-catalyzed) s1->s2 s3 Purification of 3-(4-Fluorophenoxy)bromobenzene s2->s3 b1 Lithium-Halogen Exchange (e.g., with n-BuLi) s3->b1 b2 Reaction with Trialkyl Borate (e.g., Trimethyl borate) b1->b2 b3 Acidic Work-up and Purification b2->b3 c1 Spectroscopic Analysis (NMR, MS, IR) b3->c1 c2 Crystallization Attempts (Varying solvents and techniques) c1->c2 c3 Single Crystal X-ray Diffraction c2->c3

Caption: A potential experimental workflow for the synthesis and crystallographic analysis of this compound.

Proposed Experimental Protocols

For researchers interested in pursuing the synthesis and crystallization of this compound, the following general protocols, adapted from literature on similar diaryl ether boronic acids, can serve as a starting point.

Synthesis of 3-(4-Fluorophenoxy)bromobenzene (Ullmann Condensation)
  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol, 1-fluoro-4-iodobenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling solvent (e.g., DMF or DMSO).

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 100 to 150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(4-fluorophenoxy)bromobenzene.

Synthesis of this compound
  • Lithiation: Dissolve the purified 3-(4-fluorophenoxy)bromobenzene in a dry aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at this temperature for 1-2 hours.

  • Borylation: To the cooled solution, add triisopropyl borate or trimethyl borate dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) or by column chromatography.

Crystallization

Obtaining single crystals suitable for X-ray diffraction often requires screening various conditions:

  • Solvent Systems: A range of solvents with varying polarities should be explored. Common choices for boronic acids include water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

  • Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, the synthetic pathways to access this molecule are well-established. Researchers requiring the solid-state structure of this compound will likely need to perform their own synthesis and crystallization experiments. The general procedures outlined in this guide provide a framework for such an endeavor. The successful determination and publication of this crystal structure would be a valuable contribution to the chemical and pharmaceutical sciences.

An In-depth Technical Guide on the Solubility of 3-(4-Fluorophenoxy)phenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Fluorophenoxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for the formation of carbon-carbon bonds. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating for downstream applications. This technical guide aims to provide a foundational understanding of the solubility of this class of compounds and a practical framework for its experimental determination.

Solubility of Phenylboronic Acid: A Proxy for this compound

Due to the scarcity of specific solubility data for this compound, the solubility of phenylboronic acid is presented here as a reference. The structural similarities suggest that this compound will exhibit comparable trends in solubility, although the presence of the fluorophenoxy group will influence the overall polarity and intermolecular interactions, leading to different quantitative values. Phenylboronic acid generally exhibits high solubility in polar organic solvents and is poorly soluble in nonpolar hydrocarbons.[1]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventSolvent ClassSolubility TrendReference
Dipropyl etherEtherHigh[2][3][4][5]
AcetoneKetoneHigh[2][3][4][5]
3-PentanoneKetoneHigh[2][3][4][5]
ChloroformChloroalkaneModerate[2][3][4][5]
MethylcyclohexaneCyclic AlkaneVery Low[2][3][4][5]

Note: The data presented is a qualitative trend summary. Quantitative data is often presented as a function of temperature.

Experimental Protocol: Determination of Solubility via the Dynamic Method

The dynamic method is a common technique for determining the solubility of a solid in a liquid. It involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6]

Materials and Equipment:

  • This compound

  • High-purity organic solvents

  • Sealed glass test tubes or vials

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or laser scattering instrument for automated detection (optional)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a sealable glass test tube. The composition of the mixture should be known with high precision.[2][3][7]

  • Heating and Stirring: Place the sealed test tube in the temperature-controlled bath and begin stirring vigorously to ensure a uniform suspension.

  • Controlled Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.1-0.5 °C/min).[6]

  • Observation: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve, resulting in a clear solution, is the dissolution temperature for that specific concentration.[6]

  • Data Collection: Repeat the procedure with varying compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the generalized workflow for determining the solubility of a compound using the dynamic method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vial weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat & Stir at Controlled Rate mix->heat_stir observe Monitor Turbidity heat_stir->observe record_temp Record Dissolution Temperature observe->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Caption: Workflow for Dynamic Solubility Determination.

Challenges in Boronic Acid Solubility Measurement

Researchers should be aware of a key challenge when determining the solubility of boronic acids. These compounds can undergo dehydration to form cyclic anhydrides known as boroxines.[7] This equilibrium is influenced by factors such as temperature and the presence of trace amounts of water in the solvent. The formation of boroxine, which has different solubility characteristics from the parent acid, can lead to inconsistencies in solubility measurements. Therefore, using anhydrous solvents and carefully controlling experimental conditions is crucial for obtaining reproducible data.

References

Purity Analysis of 3-(4-Fluorophenoxy)phenylboronic Acid by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of 3-(4-Fluorophenoxy)phenylboronic acid using High-Performance Liquid Chromatography (HPLC). Boronic acids are crucial building blocks in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[1] Their purity is paramount to ensure the desired reaction outcomes and the quality of downstream products, including active pharmaceutical ingredients. This document outlines a detailed, robust HPLC method for the quantitative analysis of this compound, including the identification and separation of potential process-related impurities.

Introduction to the Analytical Challenge

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their unique chemical properties. A primary concern is the potential for on-column degradation, particularly the hydrolysis of boronate esters if they are present as intermediates or impurities.[2] Furthermore, boronic acids have a propensity to form cyclic anhydrides known as boroxines, which can complicate chromatographic analysis.[3] The method presented herein is designed to address these challenges and provide an accurate assessment of the purity of this compound.

Predicted Impurity Profile

A thorough understanding of the synthetic route is essential for identifying potential impurities. The synthesis of this compound typically involves the reaction of a metalated intermediate (organolithium or Grignard reagent) derived from 1-bromo-3-(4-fluorophenoxy)benzene with a trialkyl borate, followed by hydrolysis.[4] Based on this, a profile of potential impurities can be predicted.

Table 1: Potential Impurities in this compound Synthesis

Impurity NameStructureRationale for PresenceExpected Relative Retention Time (RRT)
1-Bromo-3-(4-fluorophenoxy)benzeneUnreacted starting material.> 1.0 (More hydrophobic)
3-(4-Fluorophenoxy)benzeneProtodeboronation of the product or quenching of the organometallic intermediate.> 1.0 (More hydrophobic)
3,3'-Bis(4-fluorophenoxy)biphenylHomocoupling of the organometallic intermediate.> 1.0 (Significantly more hydrophobic)
This compound Anhydride (Boroxine)Dehydration of the boronic acid.Variable, may be > 1.0
Boric AcidB(OH)₃Byproduct of boronate ester hydrolysis.[3]< 1.0 (Highly polar)

Experimental Protocol: Reversed-Phase HPLC Method

This section details a robust reversed-phase HPLC method for the purity analysis of this compound.

Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (see section 3.2).

  • Standard Solution: Prepare a standard solution of this compound of known purity in the diluent at a concentration of approximately 0.5 mg/mL.

  • Spiked Sample Solution: To confirm the identity of known impurities, a sample solution can be spiked with small amounts of synthesized or commercially available potential impurities.

Chromatographic Conditions

The following HPLC conditions have been developed to achieve optimal separation of this compound from its potential impurities.

Table 2: HPLC Method Parameters

ParameterCondition
Column XBridge™ BEH C18, 4.6 x 150 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve should be constructed using the standard solution at multiple concentration levels.

Method Development and Optimization

The development of a robust HPLC method for boronic acids often requires a systematic approach.[1] The choice of a C18 stationary phase provides good retention for the aromatic backbone of the molecule. The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and consistent retention. A gradient elution is employed to ensure the timely elution of more hydrophobic impurities, such as the starting material and coupling byproducts.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis cluster_report Reporting start Weigh Sample and Standard dissolve Dissolve in Diluent start->dissolve hplc_system HPLC System Setup (Column, Mobile Phase, etc.) dissolve->hplc_system inject Inject Sample/Standard hplc_system->inject chromatogram Generate Chromatogram inject->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method detailed in this guide provides a reliable and robust approach for the purity assessment of this compound. By understanding the potential impurity profile and employing appropriate chromatographic conditions, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic building block. The systematic approach to method development and the detailed experimental protocol serve as a valuable resource for quality control and analytical development laboratories.

References

Theoretical DFT Studies on 3-(4-Fluorophenoxy)phenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)phenylboronic acid is a bifunctional organic compound of interest in medicinal chemistry and materials science. Its structural and electronic properties are crucial for understanding its reactivity, binding affinity to biological targets, and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the molecular characteristics of phenylboronic acid derivatives.[1][2][3][4][5] This guide provides a comprehensive overview of the theoretical DFT-based approaches used to study molecules of this class, using this compound as a prime example. While direct DFT studies on this specific molecule are not extensively available in the reviewed literature, this document synthesizes established methodologies and expected findings from studies on closely related compounds, such as 3-fluorophenylboronic acid and other substituted phenylboronic acids.[1][6][7]

Core Methodologies: A Representative Protocol

The following sections outline a typical workflow for the theoretical investigation of this compound, based on established computational practices for similar molecules.

Computational Details

Quantum chemical calculations are central to understanding the molecular structure and properties. A common and effective approach involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing full geometry optimization calculations. A widely used method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p).[1][4][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[1][4] Total Energy Distribution (TED) analysis is often employed to assign the vibrational modes accurately.[6]

  • Electronic Property Calculation: Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1][4] The HOMO-LUMO energy gap is a key indicator of molecular stability.[8]

  • Spectroscopic Simulation:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) in a solvent, often DMSO, to correlate with experimental findings.[1][6]

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) in different solvents, providing insights into the electronic transitions.[1][2]

A generalized workflow for these computational studies is depicted below.

DFT_Workflow cluster_input Input cluster_dft_calc DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Output mol_structure Molecular Structure Input (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc tddft_calc UV-Vis Spectra Calculation (TD-DFT) geom_opt->tddft_calc struct_param Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_param vib_spectra Vibrational Spectra (IR, Raman) & TED freq_calc->vib_spectra nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra elec_prop Electronic Properties (HOMO, LUMO, MEP) tddft_calc->elec_prop uv_spectra Predicted UV-Vis Spectra tddft_calc->uv_spectra

Caption: A typical workflow for DFT studies on a phenylboronic acid derivative.

Expected Structural and Electronic Properties

Based on studies of analogous compounds, the following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Optimized Geometrical Parameters

The geometry of the molecule is defined by its bond lengths and angles. The table below presents illustrative optimized parameters, which are expected to be in good agreement with experimental X-ray diffraction data. Phenylboronic acids often form hydrogen-bonded dimers in the solid state.[5][9]

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-B~1.55
B-O~1.37
O-H~0.97
C-O (ether)~1.38
C-F~1.35
Bond Angles (°) C-B-O~121.0
O-B-O~118.0
C-O-C (ether)~118.5
Dihedral Angles (°) C-C-B-O~180.0 (syn) or ~0.0 (anti)

Note: These are representative values based on related structures. The syn/anti conformation of the B(OH)₂ group is a key structural feature.[10]

The molecular structure of this compound is shown below.

Caption: Molecular structure of this compound.

Table 2: Predicted Vibrational Frequencies

Vibrational spectroscopy provides a fingerprint of a molecule. The table below lists some key expected vibrational modes and their theoretical wavenumbers. These values are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[1]

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
ν(O-H)O-H stretching~3500-3700
ν(C-H)Aromatic C-H stretching~3000-3100
ν(C=C)Aromatic C=C stretching~1580-1610
ν(B-O)B-O stretching~1340-1380
ν(C-F)C-F stretching~1200-1250
γ(C-H)C-H out-of-plane bending~750-900
Table 3: Predicted Electronic Properties

The electronic properties determine the molecule's reactivity, stability, and optical characteristics.

PropertyDescriptionPredicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital~ -6.5 to -7.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital~ -1.5 to -2.0
Energy Gap (ΔE) E(LUMO) - E(HOMO)~ 4.5 to 5.5
λmax (UV-Vis) Wavelength of maximum absorption (TD-DFT)~270-290 nm

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[8] The main electronic transitions are typically of the π → π* type, involving the HOMO and LUMO.[2]

Conclusion

This technical guide outlines a robust theoretical framework for the comprehensive study of this compound using DFT and TD-DFT methods. By employing the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can gain deep insights into the molecule's behavior. The illustrative data presented, based on studies of similar compounds, provides a clear expectation of the results from such a computational investigation. These theoretical studies are invaluable for rational drug design and the development of new materials, complementing and guiding experimental efforts.

References

An In-depth Technical Guide to the Chemical Properties of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylboronic acids represent a pivotal class of reagents in modern organic chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenylboronic acid scaffold imparts unique electronic properties that significantly influence the molecule's acidity, stability, lipophilicity, and reactivity. These characteristics make them invaluable building blocks for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the core chemical properties of fluorinated phenylboronic acids, detailed experimental protocols for their characterization and application, and a summary of key quantitative data to aid in research and development.

Core Chemical Properties

The introduction of fluorine, a highly electronegative atom, to the phenyl ring of a boronic acid has profound effects on its chemical behavior. These effects are a combination of inductive electron withdrawal and resonance effects, the balance of which depends on the position and number of fluorine substituents.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a critical parameter influencing its interaction with other molecules and its reactivity. Fluorination generally increases the acidity (lowers the pKa) of phenylboronic acids compared to the unsubstituted parent compound (pKa ≈ 8.86). This is primarily due to the electron-withdrawing nature of fluorine, which stabilizes the resulting boronate anion.

The position of the fluorine substituent has a significant impact on the pKa. The acidity enhancement is most pronounced with ortho- and meta-substitution due to the strong inductive effect. In the para-position, the electron-donating resonance effect of fluorine can partially counteract the inductive effect. The presence of multiple fluorine atoms further increases acidity. For instance, the pKa of 2,3,4,6-tetrafluorophenylboronic acid is as low as 6.17, while 4-fluorophenylboronic acid has a pKa of 8.77.[1]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundpKa
Phenylboronic Acid8.86
2-Fluorophenylboronic Acid8.77
3-Fluorophenylboronic Acid8.41
4-Fluorophenylboronic Acid8.77
2,3-Difluorophenylboronic Acid7.63
2,4-Difluorophenylboronic Acid7.85
2,5-Difluorophenylboronic Acid7.68
2,6-Difluorophenylboronic Acid8.16
3,4-Difluorophenylboronic Acid8.01
3,5-Difluorophenylboronic Acid7.64
2,3,4,5-Tetrafluorophenylboronic Acid6.44
2,3,4,6-Tetrafluorophenylboronic Acid6.17
Pentafluorophenylboronic Acid7.05
3-(Trifluoromethyl)phenylboronic Acid8.02
4-(Trifluoromethyl)phenylboronic Acid8.13

Note: pKa values can vary slightly depending on the experimental conditions.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the overall effect is highly dependent on the substitution pattern and the presence of other functional groups. The trifluoromethyl (-CF3) group, for instance, is known to significantly increase lipophilicity.

Table 2: Calculated LogP Values of Selected Fluorinated Phenylboronic Acids

CompoundcLogP
Phenylboronic Acid1.23
2-Fluorophenylboronic Acid1.48
3-Fluorophenylboronic Acid1.48
4-Fluorophenylboronic Acid1.48
3,5-Difluorophenylboronic Acid1.73
Pentafluorophenylboronic Acid2.23
3-(Trifluoromethyl)phenylboronic Acid2.11
4-(Trifluoromethyl)phenylboronic Acid2.11

Note: These are computationally predicted values and may differ from experimentally determined values.

Stability

The stability of fluorinated phenylboronic acids is a key consideration for their storage and use in synthesis. A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acid or base and can be influenced by temperature.

Fluorine substitution can affect the rate of protodeboronation. Electron-withdrawing fluorine atoms can make the boronic acid more susceptible to nucleophilic attack, potentially increasing the rate of decomposition under certain conditions. The hydrolytic stability of fluorinated phenylboronic acids is dependent on pH and temperature, with compounds having two fluorine atoms in the ortho positions being notably less stable.[2] For instance, the base-catalyzed protodeboronation of pentafluorophenylboronic acid has a half-life of only 0.05 seconds at 313 K.

Key Applications in Research and Development

Fluorinated phenylboronic acids are indispensable tools in various fields, most notably in the synthesis of pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a phenylboronic acid) and an organic halide or triflate. It is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. Fluorinated phenylboronic acids are frequently used in these reactions to introduce fluorinated aryl moieties into target molecules. This is particularly important in drug discovery, where the presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The electron-withdrawing nature of fluorine substituents can influence the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. While highly fluorinated phenylboronic acids, such as pentafluorophenylboronic acid, can be less reactive under standard conditions, specialized protocols have been developed to facilitate their efficient coupling.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition arx Aryl/Vinyl Halide (Ar'-X) arx->oxidative_addition pdiix Ar'-Pd(II)-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation boronic_acid Fluorinated Phenylboronic Acid (Ar-B(OH)₂) + Base boronic_acid->transmetalation pdiir Ar'-Pd(II)-Ar transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar'-Ar) reductive_elimination->product

References

A Technical Guide to 3-(4-Fluorophenoxy)phenylboronic Acid: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 283173-82-0

This in-depth technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)phenylboronic acid, a versatile building block in organic synthesis and a compound of interest for researchers, scientists, and drug development professionals. This document details its synthesis, key applications in cross-coupling reactions, and its emerging role in influencing cellular signaling pathways.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, handling, and use in experimental settings.

PropertyValue
CAS Number 283173-82-0
Molecular Formula C₁₂H₁₀BFO₃
Molecular Weight 232.02 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents

Note: Specific spectroscopic data such as NMR, IR, and mass spectrometry would be determined experimentally for each synthesized batch.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, typically involving a Grignard or organolithium intermediate followed by reaction with a borate ester. The following is a representative experimental protocol adapted from general procedures for the synthesis of arylboronic acids.

Reaction Scheme:

Materials:

  • 3-Bromophenol

  • 1-Fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Trimethyl borate (B(OCH₃)₃)

  • Hydrochloric acid (HCl)

  • Toluene

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ullmann Condensation: In a round-bottom flask, combine 3-bromophenol, 1-fluoro-4-iodobenzene, copper(I) iodide, and potassium carbonate in DMF. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 120-140 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 1-bromo-3-(4-fluorophenoxy)benzene by column chromatography.

  • Grignard Reagent Formation: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of 1-bromo-3-(4-fluorophenoxy)benzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. Maintain the reaction at a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C). Add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise, maintaining the low temperature. Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis: Carefully quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Stir the mixture vigorously for a period to ensure complete hydrolysis.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures found in many pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide or triflate (Ar-X)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide or triflate, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Biological Significance and Signaling Pathway Involvement

Recent research has highlighted the potential of phenylboronic acids and their derivatives to influence cellular processes relevant to drug discovery, particularly in oncology. While specific studies on this compound are emerging, the broader class of phenylboronic acids has been shown to impact key signaling pathways.

One such pathway involves the Rho family of small GTPases , which are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. Aberrant Rho signaling is a hallmark of many cancers, contributing to metastasis. Studies have shown that phenylboronic acid (PBA) can inhibit the activity of key Rho GTPases, including RhoA, Rac1, and Cdc42, in prostate cancer cells.[1] This inhibition leads to a downstream reduction in the activity of Rho-associated coiled-coil containing protein kinase (ROCK), a key effector of RhoA, and subsequently decreases the phosphorylation of myosin light chain (MLC), a critical step in actomyosin contractility and cell migration.[1]

The following diagram illustrates the proposed mechanism of action of phenylboronic acid on the Rho signaling pathway.

Rho_Signaling_Pathway cluster_mlc PBA This compound (as a Phenylboronic Acid) RhoA RhoA PBA->RhoA Inhibition Rac1 Rac1 PBA->Rac1 Inhibition Cdc42 Cdc42 PBA->Cdc42 Inhibition ROCK ROCK RhoA->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actomyosin Actomyosin Contractility & Cell Migration MLC_P->Actomyosin Promotion

Inhibition of Rho GTPase signaling by phenylboronic acid.

This inhibitory action on the Rho signaling pathway suggests that this compound and its derivatives could be valuable tools for studying cancer cell migration and may serve as lead compounds for the development of novel anti-metastatic agents.

Experimental Workflow for Assessing Impact on Cell Migration

To investigate the biological activity of this compound, a typical experimental workflow would involve cell-based assays. The following diagram outlines a logical sequence of experiments.

Experimental_Workflow start Synthesize and Purify This compound cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) start->cytotoxicity migration Cell Migration Assay (e.g., Wound Healing, Transwell) cytotoxicity->migration Determine non-toxic concentrations pull_down Rho GTPase Activity Assay (Pull-down Assay) migration->pull_down Investigate upstream regulators western_blot Western Blot Analysis (p-MLC, ROCK) pull_down->western_blot Confirm downstream effects conclusion Elucidate Mechanism of Action western_blot->conclusion

Workflow for evaluating the anti-migratory effects.

This structured approach allows researchers to systematically evaluate the biological effects of this compound, from its initial impact on cell viability to its specific molecular targets within signaling pathways that regulate cell migration.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its utility in Suzuki-Miyaura coupling reactions enables the efficient construction of complex molecular architectures. Furthermore, the emerging understanding of the biological activities of phenylboronic acids, particularly their ability to modulate key signaling pathways involved in cancer progression, positions this compound and its derivatives as promising candidates for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers to explore the synthesis, applications, and biological significance of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-(4-Fluorophenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organic halide or triflate.[2] Its significance is underscored by its wide application in the pharmaceutical industry and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[3][4]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 3-(4-Fluorophenoxy)phenylboronic acid. This substrate is of particular interest in medicinal chemistry and materials science as it allows for the introduction of a fluorinated phenoxy-phenyl moiety, a common structural motif in biologically active molecules and advanced materials.[5] The fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid.[8]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific aryl bromide and reaction conditions may be optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-100 °C) under an inert atmosphere.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent such as ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionNotes
Boronic Acid This compound1.2 equivalents
Aryl Halide Aryl bromide1.0 equivalent
Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃2.0 equivalents
Solvent Dioxane/H₂O (4:1)Degassed
Temperature 90 °CReaction temperature may require optimization.
Reaction Time 4-12 hoursMonitor by TLC or GC.

Table 2: Influence of Reaction Components on Yield

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Typically >85%
PdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O80Often high yields for challenging substrates.
Pd(OAc)₂/SPhosK₃PO₄2-MeTHF/H₂O100Good for sterically hindered substrates.

Yields are representative and will vary depending on the specific aryl halide used.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex product Ar-Ar' transmetalation_complex->product Reductive Elimination catalyst_regen Pd(0)L_n transmetalation_complex->catalyst_regen reagents Ar-X reagents->pd_complex Oxidative Addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation_complex Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: Boronic Acid, Aryl Halide, Base, Catalyst solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (N₂ or Ar) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor Progress (TLC/GC) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(4-Fluorophenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-(4-Fluorophenoxy)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated diaryl ether motif in bioactive molecules and advanced materials. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Core Reaction:

Where Ar is 3-(4-Fluorophenoxy)phenyl, and Ar'-X is an aryl or heteroaryl halide/triflate.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which contains an electron-rich ether linkage, optimization of these parameters is crucial to achieve high yields and minimize side reactions.

Palladium Catalysts and Ligands

The choice of the palladium source and the associated ligand is critical for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A common, versatile catalyst.
Pd(OAc)₂Palladium(II) acetate1-5A stable precatalyst, requires a ligand.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3A common Pd(0) source, used with a ligand.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5Effective for a broad range of substrates.
Buchwald Ligands (e.g., SPhos, XPhos)Various1-3 (with Pd precatalyst)Highly effective for challenging couplings.
Bases

The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthTypical EquivalentsCommon Solvents
K₂CO₃Moderate2-3Toluene, Dioxane, DMF/Water
Cs₂CO₃Strong2-3Toluene, Dioxane
K₃PO₄Strong2-3Toluene, Dioxane
Na₂CO₃Moderate2-3Toluene/Ethanol/Water
Solvents

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents, often with the addition of water, are commonly used.

SolventBoiling Point (°C)Notes
Toluene111Good for higher temperature reactions.
1,4-Dioxane101A common solvent for Suzuki couplings.
Dimethylformamide (DMF)153Can facilitate reactions with less reactive halides.
Tetrahydrofuran (THF)66Suitable for lower temperature reactions.
Toluene/Ethanol/WaterMixtureBiphasic systems can be very effective.

Experimental Protocols

The following protocols provide a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed Toluene/Ethanol/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, Cs₂CO₃, and PdCl₂(dppf).

  • Add the degassed 1,4-Dioxane/Water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in the general protocol.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiibiaryl Ar-Pd(II)L₂-Ar' transmetalation->pdiibiaryl reductive_elimination Reductive Elimination pdiibiaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Synthesis of Biaryl Compounds Utilizing 3-(4-Fluorophenoxy)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds using 3-(4-Fluorophenoxy)phenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method for these syntheses, offering a versatile and efficient route to novel biaryl structures. Such compounds, incorporating the 3-(4-fluorophenoxy)phenyl motif, are of significant interest in medicinal chemistry and materials science due to their potential as kinase inhibitors and other therapeutic agents.

Introduction to Biaryl Synthesis with Fluorinated Boronic Acids

Biaryl scaffolds are fundamental components in a vast array of functional materials and biologically active compounds.[1] The introduction of fluorine atoms and phenoxy groups into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds, such as this compound, and various organic halides.[2][3] This methodology is favored for its mild reaction conditions and broad functional group tolerance.[1]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Biaryl compounds derived from this compound are promising candidates for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5] The unique electronic and steric properties conferred by the fluorophenoxy moiety can facilitate potent and selective interactions with the ATP-binding sites of kinases such as p38 MAPK and Epidermal Growth Factor Receptor (EGFR).[5]

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is activated by cellular stressors like UV radiation, oxidative stress, and inflammatory cytokines.[6][7] This pathway plays a crucial role in regulating inflammation, apoptosis, and cell differentiation.[8] Inhibition of p38 MAPK is a key therapeutic strategy for a range of inflammatory diseases and cancers.[5] Biaryl compounds can act as competitive inhibitors of ATP at the kinase active site, thereby blocking the downstream signaling cascade.

p38_MAPK_Signaling_Pathway stress Cellular Stress / Cytokines mapkkk MAPKKK (MEKK, MLK, ASK1) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (ATF2, p53, MAPKAPK2) p38->downstream inhibitor Biaryl Inhibitor (e.g., from 3-(4-Fluorophenoxy) -phenylboronic acid) inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of reaction conditions may be necessary for specific substrates.

General Experimental Workflow

Suzuki_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 1: Coupling with Aryl Bromides

This protocol is suitable for the reaction of this compound with various electron-rich and electron-deficient aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (or another suitable solvent system like Dioxane/Water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Coupling with Heteroaryl Bromides

This protocol is adapted for the coupling of this compound with heteroaryl bromides, which can sometimes be more challenging substrates.

Materials:

  • This compound

  • Heteroaryl bromide (e.g., 2-bromopyridine, 3-bromothiophene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine the heteroaryl bromide (1.0 mmol), this compound (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add degassed dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of phenylboronic acids structurally similar to this compound. These data serve as a guideline for reaction optimization.

Table 1: Coupling of Phenylboronic Acids with Various Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100692
21-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O90495
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (0.44)K₂CO₃DMF/H₂O1103~90[9]
44-BromotoluenePhenylboronic acidPd/C (1.4)K₂CO₃DMFMW, 90 min-92[3]

Table 2: Coupling of Phenylboronic Acids with Heteroaryl Halides

EntryHeteroaryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801285
23-BromothiophenePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane100891
32-ChloropyrazinePhenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1001678
44-IodopyridinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃CPME/H₂ORT, 24h-68[10]

References

Application Notes and Protocols for 3-(4-Fluorophenoxy)phenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex biaryl scaffolds for pharmaceutical intermediates. The incorporation of the 4-fluorophenoxy moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which may improve cell membrane permeability.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The reaction is prized for its mild conditions, high functional group tolerance, and broad substrate scope, making it an invaluable tool in the synthesis of active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Intermediate Synthesis

The 3-(4-fluorophenoxy)phenyl motif is a key structural feature in various kinase inhibitors and other targeted therapies. The biaryl structure allows for specific interactions with the binding sites of enzymes, often leading to potent and selective inhibition.

Hypothetical Application: Synthesis of a Kinase Inhibitor Intermediate

For the purpose of these application notes, we will detail the synthesis of a hypothetical pharmaceutical intermediate, 4'-((3-(4-fluorophenoxy)phenyl)amino)-[1,1'-biphenyl]-3-carbonitrile (Intermediate A) . This intermediate contains the core biaryl structure formed via a Suzuki-Miyaura coupling and could serve as a precursor for a potent kinase inhibitor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Intermediate A

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4'-amino-3'-bromo-[1,1'-biphenyl]-3-carbonitrile.

Materials:

  • This compound

  • 4'-Amino-3'-bromo-[1,1'-biphenyl]-3-carbonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 eq), 4'-amino-3'-bromo-[1,1'-biphenyl]-3-carbonitrile (1.0 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of biaryl intermediates using this compound via Suzuki-Miyaura coupling.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanilinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001685
3-BromopyridinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O851292
4-IodobenzonitrilePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110888

Visualizations

G cluster_workflow Experimental Workflow for Intermediate A Synthesis reagents Reactants & Catalyst Loading (Boronic Acid, Aryl Halide, Base, Pd Catalyst) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Suzuki-Miyaura Coupling (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Intermediate A purification->product

Caption: Workflow for the synthesis of Intermediate A.

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation intermediate_a Intermediate A Derivative (Kinase Inhibitor) intermediate_a->kinase2

Caption: Inhibition of a signaling pathway by a biaryl compound.

Application Notes and Protocols: 3-(4-Fluorophenoxy)phenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific documented applications of 3-(4-Fluorophenoxy)phenylboronic acid in materials science. The following application notes and protocols are therefore predictive and based on the established roles of structurally analogous compounds, such as other fluorinated and phenoxy-substituted phenylboronic acids. These notes are intended to provide a conceptual framework and experimental basis for exploring the potential of this compound in advanced materials.

Introduction

This compound is a bifunctional organic compound featuring a boronic acid group, a fluorinated phenyl ring, and a phenoxy ether linkage. While its direct applications in materials are not yet reported, its structural motifs suggest significant potential as a building block for advanced functional materials. The boronic acid moiety is a versatile functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic materials synthesis. The fluorophenoxy group can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. [1]This document outlines potential applications in organic electronics and liquid crystals, complete with hypothetical experimental protocols.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueReference
CAS Number 283173-82-0[2][3]
Molecular Formula C₁₂H₁₀BFO₃[4][5]
Molecular Weight 232.02 g/mol
Appearance White to off-white powderGeneric observation for similar compounds
Purity ≥99% (typical)[3]
Storage Inert atmosphere, 2-8°C[5]

Potential Application I: Synthesis of Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)

The diaryl ether structure combined with the reactivity of the boronic acid makes this compound a promising candidate for synthesizing hole-transporting materials (HTMs) for OLEDs. The introduction of this moiety can enhance thermal stability and influence the HOMO/LUMO energy levels of the resulting material. [1][6]

Hypothetical Experimental Protocol: Synthesis of a Triarylamine-Based HTM

This protocol describes a hypothetical synthesis of a hole-transporting material where this compound is coupled with a dibrominated triarylamine core.

Reaction Scheme:

G reactant1 This compound catalyst Pd(PPh₃)₄ Na₂CO₃, Toluene/EtOH/H₂O reactant1->catalyst reactant2 4,4'-Dibromo-4''-phenyltriphenylamine reactant2->catalyst product Hypothetical HTM-1 catalyst->product G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Pd(dppf)Cl₂ Pd(dppf)Cl₂ This compound->Pd(dppf)Cl₂ 1-Bromo-4-pentylbenzene 1-Bromo-4-pentylbenzene 1-Bromo-4-pentylbenzene->Pd(dppf)Cl₂ Purification Purification Pd(dppf)Cl₂->Purification K₂CO₃ K₂CO₃ Dioxane/H₂O Dioxane/H₂O 90°C, 12h 90°C, 12h Final Product Hypothetical LC-1 Purification->Final Product

References

Application Notes and Protocols for Ligand Selection in Suzuki Reactions Involving 3-(4-Fluorophenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of 3-(4-Fluorophenoxy)phenylboronic acid with various aryl and heteroaryl halides. The choice of ligand is critical for achieving high yields and reaction efficiency, particularly with complex substrates common in drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. The reaction's efficiency is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For substrates such as this compound, which contains an aryl ether linkage, the electronic and steric properties of the phosphine ligand play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky and electron-rich phosphine ligands, particularly Buchwald-type ligands, have been shown to be highly effective for the coupling of challenging substrates, including electron-rich boronic acids and sterically hindered aryl halides.[1][2][3][4][5]

Ligand Selection and Performance

The selection of an appropriate ligand is paramount for a successful Suzuki coupling. For the coupling of this compound, which can be considered an electron-rich boronic acid, ligands that are both bulky and electron-donating are generally preferred. These characteristics facilitate the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition, and also promote the reductive elimination step.[4][6]

Buchwald-type phosphine ligands have demonstrated broad utility and high performance in a variety of Suzuki-Miyaura coupling reactions, including those with challenging substrates.[1][2][3][4][5] Below is a summary of commonly used Buchwald ligands and their general performance characteristics relevant to the coupling of aryl ether boronic acids.

Quantitative Data Summary

The following table summarizes the performance of selected Buchwald ligands in Suzuki-Miyaura coupling reactions of structurally related or electronically similar aryl boronic acids with various aryl halides. While specific data for this compound is not extensively available, these examples provide a strong basis for ligand selection.

LigandCoupling Partners (Example)Catalyst System (Typical)SolventBaseTemp (°C)Yield (%)Reference
XPhos 4-Chloroanisole & Phenylboronic AcidPd(OAc)₂ / XPhosDioxane/H₂OK₃PO₄10093[7]
SPhos 2-Chloro-6-methylpyridine & Phenylboronic AcidPd(OAc)₂ / SPhosToluene/H₂OK₃PO₄10094[8]
RuPhos 4-Chloro-N,N-dimethylaniline & Phenylboronic AcidPd₂(dba)₃ / RuPhosDioxaneK₃PO₄8098[9]
DavePhos Hexachlorobenzene & Phenylboronic AcidPd(OAc)₂ / DavePhosDioxaneK₃PO₄100>95 (conversion)[2]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methods for similar couplings and should be optimized for specific substrates.[7][8][9]

Materials
  • This compound

  • Aryl bromide (or other aryl halide/triflate)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Selected phosphine ligand (e.g., XPhos, SPhos)

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Anhydrous dioxane and water (or other suitable solvent system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure
  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0-3.0 equivalents).

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to palladium) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the reaction vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) to the reaction vial, followed by the addition of the prepared catalyst solution via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours), monitoring the progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Logical Relationship for Ligand Selection

LigandSelection cluster_substrate Substrate Properties cluster_ligand Ligand Characteristics cluster_outcome Desired Outcome BoronicAcid This compound (Electron-Rich) Ligand Optimal Ligand Choice BoronicAcid->Ligand Favors Electron-Rich Ligand ArylHalide Aryl Halide (Steric Hindrance, Electronic Effects) ArylHalide->Ligand Requires Bulky Ligand for hindered cases Outcome High Yield & Reaction Efficiency Ligand->Outcome Leads to Bulky Steric Bulk Bulky->Ligand ElectronRich Electron-Rich ElectronRich->Ligand

Caption: Factors influencing optimal ligand selection.

Experimental Workflow for Suzuki Coupling

SuzukiWorkflow start Start reagents Combine Boronic Acid, Aryl Halide, and Base start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert add_solvents Add Degassed Solvent & Catalyst Solution inert->add_solvents catalyst_prep Prepare Pd/Ligand Solution catalyst_prep->add_solvents react Heat and Stir (Monitor Progress) add_solvents->react workup Cool, Dilute, and Wash react->workup purify Dry and Purify (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Suzuki Coupling of 3-(4-Fluorophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting an appropriate base for the activation of 3-(4-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document includes a summary of the role of the base in the catalytic cycle, a comparative analysis of common bases, detailed experimental protocols, and troubleshooting guidelines.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is a critical component in the Suzuki-Miyaura coupling, playing a pivotal role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. The primary function of the base is to activate the boronic acid, rendering it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[1]

Two primary pathways for the action of the base have been proposed:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This activated species then undergoes transmetalation with the palladium(II) halide complex.

  • The Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway is influenced by the specific base, solvent, and substrates employed in the reaction.[2] The selection of an appropriate base is therefore crucial for achieving high yields and reaction efficiency, particularly when working with electronically modified substrates such as this compound.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-OR Ar-Pd(II)L2-OR Ar-Pd(II)L2-X->Ar-Pd(II)L2-OR Base (e.g., OH-) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR->Ar-Pd(II)L2-Ar' Transmetalation (Ar'B(OH)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Experimental_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst B Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

References

One-Pot Synthesis Strategies Involving 3-(4-Fluorophenoxy)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis strategies involving 3-(4-fluorophenoxy)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the diaryl ether motif in biologically active molecules. The following protocols for one-pot Suzuki-Miyaura, Chan-Lam, and Petasis reactions offer efficient and atom-economical routes to novel compounds, reducing reaction time, and simplifying purification processes.

One-Pot Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds.[1][2] A one-pot borylation/Suzuki coupling approach allows for the synthesis of unsymmetrical biaryls from two different aryl halides without the need to isolate the boronic ester intermediate, which can be advantageous when dealing with unstable or difficult-to-purify boronic acid derivatives.[1][2]

Application Note:

This one-pot protocol is particularly useful for the synthesis of complex biaryl structures that incorporate the 3-(4-fluorophenoxy)phenyl moiety. By starting with the corresponding aryl halide, the boronic acid is generated in situ and subsequently coupled with a second aryl halide in the same reaction vessel. This method is highly efficient for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. Microwave-assisted protocols can significantly reduce reaction times.[1]

Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Reaction

This protocol describes the synthesis of a biaryl compound by first forming the boronic ester of an aryl halide, followed by the Suzuki-Miyaura coupling with this compound.

Materials:

  • Aryl Halide (e.g., 4-bromobenzonitrile)

  • Bis(pinacolato)diboron (B₂pin₂)

  • This compound

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base for Borylation (e.g., Potassium Acetate - KOAc)

  • Base for Suzuki Coupling (e.g., Sodium Carbonate - Na₂CO₃)

  • Solvent (e.g., Dioxane, anhydrous)

  • Microwave reactor vials

  • Standard glassware for organic synthesis

Procedure:

  • Borylation Step:

    • To a microwave reactor vial, add the aryl halide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and Pd(dppf)Cl₂ (3 mol%).

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous dioxane (to achieve a concentration of ~0.2 M).

    • Seal the vial and heat in a microwave reactor at 120°C for 45-60 minutes.[1]

    • Allow the reaction mixture to cool to room temperature.

  • Suzuki-Miyaura Coupling Step:

    • To the cooled reaction mixture from the borylation step, add this compound (1.2 equiv.), an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).

    • Reseal the vial and heat in the microwave reactor at 120°C for 30-45 minutes.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative One-Pot Suzuki-Miyaura Reactions
EntryAryl Halide 1Aryl Halide 2 (as boronic acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-bromobenzonitrileThis compoundPd(dppf)Cl₂ / Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane120 (MW)1.5~70-85 (estimated)
21-bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂ / Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane120 (MW)1.5~65-80 (estimated)
32-bromopyridineThis compoundPd(dppf)Cl₂ / Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane120 (MW)1.5~60-75 (estimated)

Note: Yields are estimated based on typical one-pot borylation/Suzuki-Miyaura reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow: One-Pot Suzuki-Miyaura Reaction

One_Pot_Suzuki_Miyaura reagents_borylation Aryl Halide 1 B₂pin₂ KOAc Pd(dppf)Cl₂ Dioxane microwave_borylation Microwave 120°C, 45-60 min reagents_borylation->microwave_borylation intermediate In situ generated Boronic Ester microwave_borylation->intermediate reagents_suzuki Add: This compound Na₂CO₃ (aq) Pd(PPh₃)₄ intermediate->reagents_suzuki microwave_suzuki Microwave 120°C, 30-45 min reagents_suzuki->microwave_suzuki workup Work-up & Purification microwave_suzuki->workup product Biaryl Product workup->product

One-Pot Borylation/Suzuki-Miyaura Workflow

One-Pot Chan-Lam Cross-Coupling for the Synthesis of N-Aryl Diaryl Ethers

The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of carbon-heteroatom bonds, providing a valuable alternative to palladium-catalyzed methods.[3][4][5] This reaction can often be carried out under mild conditions, open to the air, making it an attractive method for the synthesis of N-aryl and O-aryl compounds.[3]

Application Note:

This one-pot protocol is designed for the synthesis of N-aryl derivatives of 3-(4-fluorophenoxy)aniline. By coupling this compound with various anilines, a diverse range of diaryl ether amines can be synthesized. These structures are of interest in drug discovery as potential kinase inhibitors and for other therapeutic applications. The reaction is generally tolerant of a wide range of functional groups on both the aniline and the boronic acid.

Experimental Protocol: One-Pot Chan-Lam N-Arylation

Materials:

  • Aniline derivative (e.g., 4-methoxyaniline)

  • This compound

  • Copper(II) Acetate (Cu(OAc)₂)

  • Base (e.g., Pyridine or Triethylamine)

  • Solvent (e.g., Dichloromethane - DCM or Methanol)

  • Molecular Sieves (4 Å, powdered)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the aniline derivative (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (1.0 equiv.), and powdered 4 Å molecular sieves.

    • Add the solvent (DCM or Methanol, to achieve a concentration of ~0.1 M).

    • Add the base (e.g., pyridine, 2.0 equiv.).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature, open to the air.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.[3]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative One-Pot Chan-Lam N-Arylation Reactions
EntryAmineBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxyanilineThis compoundCu(OAc)₂PyridineDCMRT24~70-85 (estimated)
2AnilineThis compoundCu(OAc)₂PyridineDCMRT24~65-80 (estimated)
34-ChloroanilineThis compoundCu(OAc)₂PyridineDCMRT24~60-75 (estimated)

Note: Yields are estimated based on typical Chan-Lam coupling reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow: One-Pot Chan-Lam N-Arylation

One_Pot_Chan_Lam reagents Aniline derivative This compound Cu(OAc)₂ Pyridine Molecular Sieves DCM reaction Stir at RT Open to Air ~24h reagents->reaction workup Filtration Concentration Purification reaction->workup product N-Aryl Diaryl Ether Amine workup->product

One-Pot Chan-Lam N-Arylation Workflow

One-Pot Petasis (Borono-Mannich) Multicomponent Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to form α-amino acids or other amino derivatives.[6][7][8] This reaction is highly valuable for the rapid construction of complex molecules from simple starting materials.

Application Note:

This one-pot protocol allows for the synthesis of novel α-amino acids incorporating the 3-(4-fluorophenoxy)phenyl group. The reaction of an amine, glyoxylic acid, and this compound provides a direct route to these valuable compounds. The resulting non-natural amino acids can be used in peptide synthesis to create peptides with unique properties for drug development and biochemical studies. The reaction is often performed under mild conditions and can be amenable to solvent-free or green chemistry approaches.[6]

Experimental Protocol: One-Pot Petasis Reaction for α-Amino Acid Synthesis

Materials:

  • Amine (e.g., Benzylamine or Morpholine)

  • Glyoxylic acid monohydrate

  • This compound

  • Solvent (e.g., Dichloromethane - DCM or Ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the amine (1.0 equiv.) and glyoxylic acid monohydrate (1.0 equiv.) in the chosen solvent (e.g., DCM).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

    • Add this compound (1.1 equiv.) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by recrystallization or by flash column chromatography on silica gel, depending on the properties of the resulting amino acid.

Quantitative Data: Representative One-Pot Petasis Reactions

| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzylamine | Glyoxylic acid | this compound | DCM | RT | 12-24 | ~60-80 (estimated) | | 2 | Morpholine | Glyoxylic acid | this compound | Ethanol | RT | 12-24 | ~65-85 (estimated) | | 3 | Aniline | Glyoxylic acid | this compound | DCM | RT | 12-24 | ~50-70 (estimated) |

Note: Yields are estimated based on typical Petasis reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow: One-Pot Petasis Reaction

One_Pot_Petasis reagents_imine Amine Glyoxylic Acid Solvent (DCM) imine_formation Stir at RT 30 min reagents_imine->imine_formation add_boronic_acid Add: This compound imine_formation->add_boronic_acid reaction Stir at RT 12-24h add_boronic_acid->reaction workup Concentration Purification reaction->workup product α-Amino Acid Product workup->product

One-Pot Petasis Reaction Workflow

References

Green Chemistry Approaches for Reactions with 3-(4-Fluorophenoxy)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with 3-(4-Fluorophenoxy)phenylboronic acid, with a focus on environmentally benign, or "green," chemistry principles. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, is highlighted with protocols adapted for greener solvents, energy sources, and catalyst systems.

Introduction to Green Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. Traditional protocols often rely on volatile and toxic organic solvents. Green chemistry initiatives aim to replace these with safer alternatives, such as water, and to improve energy efficiency through methods like microwave-assisted synthesis. For a compound like this compound, these greener approaches offer a sustainable pathway to novel biaryl structures.

Core Concepts in Green Suzuki-Miyaura Reactions

Several key principles of green chemistry can be applied to the Suzuki-Miyaura coupling of this compound:

  • Benign Solvents: Utilizing water or aqueous mixtures as the reaction solvent significantly reduces the environmental impact compared to traditional organic solvents like toluene or THF.[1][2]

  • Energy Efficiency: Microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings.[3][4]

  • Catalyst Efficiency: The use of highly active palladium catalysts, sometimes without the need for phosphine ligands (ligand-free), simplifies the reaction setup and reduces waste.[5][6]

  • Atom Economy: The Suzuki-Miyaura reaction itself is an atom-economical process, efficiently incorporating the majority of the atoms from the reactants into the final product.

Application Note 1: Aqueous Suzuki-Miyaura Coupling

This protocol details the Suzuki-Miyaura coupling of this compound with an aryl bromide in an aqueous solvent system. Water is a non-flammable, non-toxic, and inexpensive solvent, making it an excellent choice for green synthesis.[1][2]

Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl bromide (e.g., 4-Bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Water (degassed)

  • Ethanol (optional, as a co-solvent)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a reaction vessel, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add 10 mL of degassed water (or a 1:1 mixture of water and ethanol).

  • Stir the mixture vigorously and heat to reflux (approximately 100°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for aqueous Suzuki-Miyaura coupling reactions based on similar substrates found in the literature.

Aryl HalideCatalystBaseSolventTime (h)Yield (%)
4-BromoanisolePd(OAc)₂K₂CO₃Water3~85-95
4-BromobenzonitrilePd(OAc)₂K₂CO₃Water/Ethanol (1:1)2~90-98
3-BromopyridinePd(PPh₃)₄K₂CO₃Water4~80-90

Application Note 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and energy efficiency. Reactions that may take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.[3][4]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl bromide (e.g., 4-Bromoacetophenone)

  • Palladium on carbon (10% Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Water

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine this compound (1.5 mmol), the aryl bromide (1.0 mmol), 10% Pd/C (15 mg, ~1.4 mol% Pd), and potassium carbonate (2.0 mmol).

  • Add 8 mL of DMF or water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the product with an organic solvent and purify as described in the aqueous protocol.

Quantitative Data Summary

The following table presents representative data for microwave-assisted Suzuki-Miyaura coupling reactions.

Aryl HalideCatalystBaseSolventTime (min)Temperature (°C)Yield (%)
4-Bromoacetophenone10% Pd/CK₂CO₃DMF15150~90-97
4-Iodoanisole10% Pd/CK₂CO₃Water20160~88-95
3-BromoquinolinePd(OAc)₂K₂CO₃Water10160~85-92

Visualizing the Process: Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Green Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst solvent Add Green Solvent (e.g., Water) reagents->solvent heating Heating Method: - Conventional Heating (Reflux) OR - Microwave Irradiation solvent->heating extraction Extraction with Organic Solvent heating->extraction purification Purification by Column Chromatography extraction->purification product Isolated Biaryl Product purification->product

Caption: A generalized workflow for green Suzuki-Miyaura synthesis.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-(4-Fluorophenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(4-fluorophenoxy)phenylboronic acid as a key building block in the synthesis of bioactive molecules. This reagent is particularly valuable in the development of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.

Introduction

This compound is a versatile bifunctional molecule incorporating a fluorophenoxy moiety and a boronic acid group. The fluorophenoxy group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding interactions with biological targets. The boronic acid functional group is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through powerful cross-coupling reactions. This document focuses on the application of this building block in the synthesis of a potent p38 MAP kinase inhibitor, highlighting the Suzuki-Miyaura coupling reaction.

Core Applications: Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The unique structural features of this compound make it an attractive starting material for the synthesis of kinase inhibitors, particularly those targeting the p38 MAP kinase pathway.

p38 MAP Kinase Pathway and its Therapeutic Relevance

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Inhibition of the p38 MAP kinase pathway is a validated therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and Crohn's disease.[2] The synthesis of small molecule inhibitors that can selectively target this kinase is an active area of drug discovery.

Diagram of the p38 MAP Kinase Signaling Pathway

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_MAPK p38 MAP Kinase MKK3/6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression Inhibitor p38 Inhibitor Inhibitor->p38_MAPK

Caption: The p38 MAP kinase signaling cascade is activated by various extracellular stimuli, leading to the expression of inflammatory cytokines. Small molecule inhibitors can block this pathway by targeting p38 MAP kinase.

Key Synthetic Methodologies

The synthesis of bioactive molecules using this compound primarily relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and coupling partners.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Where:

  • Ar-B(OH)₂ is the aryl boronic acid (e.g., this compound)

  • Ar'-X is the aryl halide or triflate (e.g., a substituted chloropyrimidine)

  • Pd(0) catalyst is a palladium catalyst, often generated in situ from a palladium(II) precursor.

  • Base is required to activate the boronic acid.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar'-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar'-X ArX->OxAdd ArBOH2 Ar-B(OH)₂ + Base ArBOH2->Transmetal synthetic_workflow start1 This compound reaction Suzuki-Miyaura Coupling start1->reaction start2 4-Chloro-N-(pyridin-2-yl)pyrimidin-2-amine start2->reaction purification Purification reaction->purification product 4-(3-(4-Fluorophenoxy)phenyl)-N- (pyridin-2-yl)pyrimidin-2-amine (p38 Inhibitor) purification->product

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 3-(4-Fluorophenoxy)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for troubleshooting Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on substrates like 3-(4-Fluorophenoxy)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, especially with electron-rich boronic acids like this compound, can stem from several factors. The primary issues to investigate are catalyst activity, the potential for side reactions like protodeboronation, and suboptimal reaction conditions (base, solvent, temperature).[1][2] The electron-donating nature of the phenoxy group can make the boronic acid more susceptible to protodeboronation, where the boron group is replaced by a hydrogen atom.[3][4]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your boronic acid and reducing the yield of the desired product.[3][4] This is particularly problematic with electron-rich boronic acids under basic, aqueous conditions.[1][3]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][5]

  • Anhydrous Conditions: Since water is a proton source, using anhydrous (degassed) solvents can suppress this side reaction.[3]

  • Use a More Stable Boronic Acid Surrogate: If protodeboronation persists, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[3][4] These are generally more resistant to this side reaction.[2][3]

Q3: Which palladium catalyst and ligand system is best for coupling an electron-rich boronic acid?

A3: For challenging couplings involving electron-rich boronic acids, highly active catalyst systems are often necessary.[2] Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[6]

Recommended Catalyst Systems:

  • Buchwald Ligands: Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling electron-rich substrates.[2][6]

  • Palladacycle Precatalysts: These are often more active and stable than catalysts generated in situ.[7][8] For example, XPhos Pd G3 or G4 precatalysts can be very efficient.[1][9]

Q4: How do I select the optimal base and solvent for my reaction?

A4: The choice of base and solvent is critical and interdependent. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2]

  • Base Selection: A screen of bases is often recommended.[2] While strong bases can be effective, they may also promote side reactions.[1] K₃PO₄ and Cs₂CO₃ are frequently good choices for difficult couplings.[2][5]

  • Solvent Selection: The solvent must be capable of dissolving the reagents and be compatible with the chosen base and temperature. Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the base.[1][5] However, for substrates prone to protodeboronation, anhydrous solvents like toluene may be preferable.[10]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.

G cluster_start Start cluster_analysis Analysis cluster_optimization Optimization cluster_result Result start Low Yield Observed check_reagents Verify Reagent Purity & Activity (Boronic Acid, Halide, Catalyst, Base) start->check_reagents Initial Checks check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing, Temperature) check_reagents->check_conditions change_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) check_conditions->change_base If Reagents & Setup are OK change_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands, Precatalysts) change_base->change_catalyst success Improved Yield change_base->success If yield improves change_solvent Modify Solvent System (e.g., Dioxane/H₂O, Toluene) change_catalyst->change_solvent change_catalyst->success If yield improves use_surrogate Consider Boronic Acid Surrogate (Pinacol Ester, MIDA Boronate) change_solvent->use_surrogate change_solvent->success If yield improves use_surrogate->success If yield improves

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Quantitative Data Summary

The selection of reaction components can significantly impact the yield. The tables below summarize findings from studies on similar substrates to guide optimization.

Table 1: Effect of Base on Suzuki Coupling Yield
BaseRelative YieldNotes
Cs₂CO₃SuperiorOften provides the best results in challenging couplings.[5]
K₃PO₄GoodA strong, non-nucleophilic base, effective in many cases.[2][5]
K₂CO₃ModerateA milder, common choice, but may be less effective here.[2][5]
KFModerateCan be effective and may reduce protodeboronation.[1]
NaOHLowerStrong, aqueous base that can significantly promote protodeboronation.[1]
Organic BasesLowerGenerally less effective for this type of coupling.[5]

Reaction conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.[5]

Table 2: Effect of Solvent on Suzuki Coupling Yield
SolventTypical Yield (%)Notes
1,4-Dioxane71Good general solvent, often used with water.[5]
Isopropanol64Protic solvent, can be effective.[5]
THF55Common ethereal solvent.[5]
TolueneHigh YieldA good choice for anhydrous conditions to suppress protodeboronation.[10]
DMF32Can sometimes lead to lower yields.[5]

Yields are illustrative and based on a model system: 2,4-dichloropyrimidine with phenylboronic acid, K₂CO₃ base, Pd(PPh₃)₄ catalyst, 100 °C.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[1]

  • Base (e.g., finely powdered K₃PO₄, 2.0–3.0 equiv)[1]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1 or Toluene)[1]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1][2]

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).[2]

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]

Protocol 2: Preparation of a Boronic Acid Surrogate (Diethanolamine Adduct)

If protodeboronation is a persistent issue, converting the boronic acid to a more stable form can improve yields.[1]

Procedure:

  • Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

  • Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction (Protocol 1).[1]

Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Understanding the catalytic cycle can help pinpoint where a reaction might be failing.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar¹-X pitfall1 Problem: Catalyst Inactive (Oxygen Contamination) pd0->pitfall1 pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex pitfall2 Problem: Slow OA (Unreactive Halide) oa->pitfall2 tm Transmetalation pd2_complex->tm Ar²-B(OR)₂ + Base pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl pitfall3 Problem: Protodeboronation (Boronic Acid Decomposes) tm->pitfall3 re Reductive Elimination pd2_biaryl->re product Ar¹-Ar² (Desired Product) re->product pitfall4 Problem: Slow RE (Bulky Ligand Needed) re->pitfall4 product->pd0 Catalyst Regeneration

References

Preventing protodeboronation of 3-(4-Fluorophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the protodeboronation of 3-(4-Fluorophenoxy)phenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of the byproduct 3-fluorophenoxybenzene, consuming the starting material and reducing the yield of the desired cross-coupling product. Arylboronic acids with electron-withdrawing substituents, such as the fluorophenoxy group, can be more susceptible to this decomposition pathway.[3][4]

Q2: What are the primary factors that cause protodeboronation?

A2: The main factors promoting protodeboronation are:

  • pH: The reaction can be catalyzed by both acidic and basic conditions.[1][3][5] For many arylboronic acids, high pH (typically above 10) significantly accelerates the process.[5][6]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2][5][7]

  • Solvent: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[1][5]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[2][5]

  • Catalyst System: An inefficient catalyst for the desired cross-coupling reaction can allow the competing protodeboronation side reaction to become more significant.[1][7]

Q3: How can I tell if protodeboronation is occurring in my reaction?

A3: The most direct way to identify protodeboronation is to detect the formation of the corresponding arene, in this case, 3-fluorophenoxybenzene. This can be accomplished by standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (looking for the characteristic signals of 3-fluorophenoxybenzene and the disappearance of the boronic acid signals).

A lower than expected yield of your desired product, coupled with the presence of this byproduct, is a strong indicator of protodeboronation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield of desired product and significant formation of 3-fluorophenoxybenzene. High rate of protodeboronation of the free boronic acid.1. Use a protected form: Convert the boronic acid to its pinacol ester or N-methyliminodiacetic acid (MIDA) ester.[1][7][8] This provides a slow release of the active boronic acid, keeping its concentration low and minimizing protodeboronation. 2. Optimize the base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH) to reduce the rate of base-catalyzed protodeboronation.[5][7][8] 3. Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling reaction.[7][8] 4. Anhydrous conditions: Ensure anhydrous solvents and reagents are used, as water can facilitate protodeboronation.[5][8]
Suboptimal catalyst system. 1. Choose a highly active catalyst: For electron-deficient boronic acids, highly active palladium catalysts are often necessary. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote rapid catalytic turnover, which can outcompete protodeboronation.[8]
Formation of homocoupling byproduct (biaryl of this compound). Use of a Pd(II) precatalyst.Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0), a process that can consume the boronic acid and lead to homocoupling. Using a Pd(0) precatalyst such as Pd₂(dba)₃ can help to minimize this side reaction.[8]
Inconsistent results between reaction batches. Variability in the quality of this compound.1. Use high-purity reagents: Ensure the boronic acid is of high quality and has been stored under appropriate conditions (cool, dry, and inert atmosphere) to prevent decomposition. 2. Consider in-situ generation or use of a freshly prepared MIDA ester: This can ensure the active species is generated consistently for each reaction.[5]
Inconsistent solvent quality. 1. Use freshly dried, degassed solvents: This minimizes the water content and dissolved oxygen, which can affect both the catalyst and the stability of the boronic acid.[5]

Quantitative Data Summary

The following tables summarize general trends in how different reaction parameters can influence the extent of protodeboronation of arylboronic acids.

Table 1: Effect of Base on Protodeboronation

BaseRelative BasicityGeneral Effect on Protodeboronation Rate
NaOH, KOHStrongHigh
K₂CO₃, Cs₂CO₃ModerateModerate
K₃PO₄WeakLow

Table 2: Effect of Solvent on Protodeboronation

Solvent SystemProton Source AvailabilityGeneral Effect on Protodeboronation Rate
Anhydrous Toluene or DioxaneLowLow
Toluene/Water or Dioxane/Water (e.g., 10:1)ModerateModerate
Aqueous Ethanol or MethanolHighHigh

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a general method for converting an arylboronic acid to its corresponding pinacol ester to enhance stability.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and pinacol.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • If using toluene, attach a Dean-Stark trap to collect water.

  • Heat the mixture to reflux. Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with the stabilized pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., dioxane or toluene/water mixture)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles.

  • Under a positive flow of inert gas, add the palladium catalyst and phosphine ligand.

  • Add degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_proto Protodeboronation Aryl_BA This compound ArB(OH)₂ Arene 3-Fluorophenoxybenzene (Protodeboronation Product) Ar-H Aryl_BA->Arene Undesired Side Reaction (H⁺ Source, e.g., H₂O) Coupling_Product Desired Cross-Coupling Product Ar-R Aryl_BA->Coupling_Product Desired Reaction Aryl_Halide Aryl Halide R-X Aryl_Halide->Coupling_Product Pd_Catalyst Pd Catalyst Base Base

Caption: Competing pathways for this compound.

Mitigation_Strategies cluster_solutions Mitigation Strategies Protodeboronation Protodeboronation Protecting_Groups Use Protecting Groups (Pinacol, MIDA Esters) Protecting_Groups->Protodeboronation Reduces free boronic acid concentration Optimize_Conditions Optimize Conditions (Milder Base, Lower Temp) Optimize_Conditions->Protodeboronation Slows down the rate of protodeboronation Catalyst Highly Active Catalyst (e.g., Pd(0) with SPhos/XPhos) Catalyst->Protodeboronation Outcompetes the side reaction

Caption: Key strategies to minimize protodeboronation.

References

Technical Support Center: Suzuki Reactions with Ether-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues specifically related to catalyst deactivation when using ether-containing boronic acids.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Suzuki reactions involving ether-containing boronic acids.

Problem 1: Low to No Product Yield
Possible Cause Recommended Solution
Catalyst Inactivity Verify Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination Degas Solvents and Use Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][3] Thoroughly degas all solvents and ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Purity Check Purity of Starting Materials: Verify the purity of the aryl halide and the ether-containing boronic acid. Impurities can sometimes act as catalyst poisons.[4]
Incorrect Base or Solvent Optimize Base and Solvent System: The choice of base and solvent is crucial and often interdependent.[1] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[1]
Lewis Basic Heteroatoms Consider Lewis Acid Additives: If the ether-containing boronic acid also contains Lewis-basic heteroatoms (e.g., pyridine, imidazole), these can coordinate to the palladium center and inhibit catalysis.[5] The use of a Lewis acid additive may mitigate this effect.[5]
Problem 2: Significant Protodeboronation Observed
Possible Cause Recommended Solution
Strong Aqueous Base Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
Presence of Water Switch to Anhydrous Conditions: As water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1]
Unstable Boronic Acid Use a "Slow-Release" Strategy: For particularly unstable boronic acids, a "slow-release" strategy using a protecting group can be effective. This involves using a more stable boronic acid derivative, such as a boronic ester or an organotrifluoroborate, which slowly hydrolyzes in situ to provide the active boronic acid.[6][7] This keeps the concentration of the free boronic acid low, minimizing degradation.[6]
Problem 3: Catalyst Deactivation During Reaction or in Recycle Runs
Possible Cause Recommended Solution
Palladium Leaching and Agglomeration Use Supported Catalysts or Ligands: Leaching of palladium into the solution and subsequent agglomeration into inactive palladium black can be a major cause of deactivation.[8] The use of supported catalysts or appropriate ligands can help stabilize the palladium nanoparticles and prevent agglomeration.[8][9]
Product Adsorption on Catalyst Thorough Catalyst Washing: In cases where a heterogeneous catalyst is used, the product can adsorb onto the catalyst surface, blocking active sites.[9] Thorough washing of the catalyst with a suitable solvent between recycle runs can help restore activity.[9]
Presence of Catalyst Poisons Identify and Eliminate the Source of Poisoning: Certain functional groups or impurities can act as potent catalyst poisons. Sulfur-containing compounds are a well-known example.[4][10] If the ether-containing boronic acid was synthesized using sulfur-containing reagents, residual impurities could be the issue. A thorough purification of the starting materials is recommended.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an ether-containing boronic acid is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, start by systematically assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and any ligands are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1][2] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][3] Make sure your solvents are properly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon.

  • Reagent Purity: Confirm the purity of your aryl halide and the ether-containing boronic acid. Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical. The base needs to be strong enough to promote transmetalation without causing degradation of your starting materials or product.[1]

Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[3] This side reaction involves the coupling of two boronic acid molecules. To minimize homocoupling, ensure your reaction is thoroughly deoxygenated and run under an inert atmosphere. Using a Pd(0) source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help.

Q3: Can the ether functionality in my boronic acid interfere with the catalyst?

A3: While the ether linkage itself is generally considered stable and non-coordinating under typical Suzuki conditions, issues may arise from other factors related to the specific molecule:

  • Steric Hindrance: A bulky ether group near the boronic acid moiety can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.

  • Lewis Basic Sites: If the molecule contains other Lewis basic groups (e.g., nitrogen heterocycles), these can coordinate to the palladium and deactivate the catalyst.[5]

  • Impurities from Synthesis: The synthesis of complex boronic acids can sometimes introduce impurities that may poison the catalyst. For instance, if sulfur-containing reagents were used, residual sulfur could be the culprit.[4]

Q4: What are the main mechanisms of palladium catalyst deactivation in Suzuki reactions?

A4: The primary mechanisms of palladium catalyst deactivation include:

  • Leaching and Agglomeration: Soluble palladium species can leach from a solid support and then agglomerate into larger, inactive palladium nanoparticles (palladium black).[8]

  • Poisoning: Certain substances can strongly bind to the palladium surface, blocking the active sites.[10] Common poisons include sulfur and some nitrogen-containing compounds.[5][10]

  • Oxidative Degradation: In the presence of oxygen, the active Pd(0) can be oxidized to inactive Pd(II) species.[1]

  • Formation of Inactive Complexes: In some cases, the catalyst can form stable, inactive complexes with reactants, products, or intermediates.

Visualizing Key Processes

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiir1r2 R¹-Pd(II)L_n-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Catalyst Deactivation Pathways

Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_inactive Inactive States active_pd0 Active Pd(0) Species pd_black Palladium Black (Agglomeration) active_pd0->pd_black Leaching & Agglomeration poisoned_pd Poisoned Catalyst (e.g., by Sulfur) active_pd0->poisoned_pd Poisoning oxidized_pd Inactive Pd(II) Species active_pd0->oxidized_pd Oxidation (O₂) impurities Impurities (e.g., S) impurities->poisoned_pd oxygen Oxygen (O₂) oxygen->oxidized_pd

Caption: Common pathways for palladium catalyst deactivation in Suzuki reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv), the ether-containing boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligands. Then, add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Protocol for "Slow-Release" of Boronic Acid using a Diethanolamine Adduct

This protocol is useful for unstable boronic acids to mitigate protodeboronation.[1]

  • Adduct Formation:

    • In a vial with a stir bar, dissolve the ether-containing boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).

    • Add diethanolamine (1.0 equiv) dropwise while stirring.

    • A precipitate will typically form. Stir the resulting slurry for 15-20 minutes.

    • Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Suzuki Coupling:

    • Use the isolated diethanolamine adduct directly in the general Suzuki coupling protocol described above, typically with protic solvents.

References

Technical Support Center: 3-(4-Fluorophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Fluorophenoxy)phenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the corresponding boroxine (a tricyclic anhydride), unreacted starting materials, byproducts from the coupling reaction, and protodeborylated product (3-(4-fluorophenoxy)benzene).[1] Boroxines form through the dehydration of boronic acids and exist in equilibrium with the acid form.[2][3][4]

Q2: My NMR spectrum shows broad peaks for the boronic acid protons. What is the cause?

A2: Broad peaks in the NMR spectrum are often indicative of the presence of both the boronic acid and its corresponding boroxine anhydride. These two species can be in equilibrium, leading to peak broadening. The equilibrium is sensitive to the presence of water.[2][5]

Q3: How can I remove the boroxine impurity?

A3: The boroxine can be converted back to the boronic acid by adding water.[2][6] Purification methods such as recrystallization from aqueous solvent systems or acid/base extraction can effectively remove the boroxine form.

Q4: Is this compound stable on silica gel for column chromatography?

A4: Arylboronic acids can sometimes be challenging to purify via standard silica gel chromatography.[7][8] They may stick to the column, leading to streaking and low recovery.[1][9] Pre-treating the silica gel with boric acid or using a different stationary phase like neutral alumina or C18 reverse-phase silica may improve purification.[7][9][10]

Q5: What is the best way to store purified this compound?

A5: To minimize the formation of boroxine through dehydration, it is best to store the purified compound in a cool, dry place. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also prevent potential oxidation.[11]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the recrystallized product is broad or lower than the literature value.

  • Analytical data (e.g., NMR, HPLC) shows significant impurities remaining.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent System The chosen solvent may be too good at dissolving the boronic acid, preventing effective crystallization, or it may not effectively exclude impurities.
Action: Perform small-scale solvent screening to find an optimal single or binary solvent system. Good single solvents for arylboronic acids can include hot water or ethanol.[8] For binary systems, dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by heating to redissolve and slow cooling.[7]
Cooling Too Rapidly Rapid cooling can cause the product to precipitate or "crash out" of solution, trapping impurities within the solid.
Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Incomplete Removal of Boroxine If a non-aqueous solvent was used, the boroxine anhydride may co-crystallize with the boronic acid.
Action: Use a solvent system containing a small amount of water to ensure the equilibrium favors the boronic acid form.
Issue 2: Poor Separation and Recovery During Column Chromatography

Symptoms:

  • The compound streaks down the column, leading to broad fractions and poor separation.

  • The total recovery of the compound after chromatography is low.

  • The compound appears to decompose on the column.

Possible Causes & Solutions:

CauseSolution
Interaction with Silica Gel The acidic nature of silica gel can lead to strong adsorption or degradation of the boronic acid.[1]
Action 1: Use neutral alumina as the stationary phase.[7]
Action 2: Pre-treat the silica gel with a solution of boric acid to minimize interactions.[9][10]
Action 3: Consider reverse-phase chromatography (C18) with a mobile phase such as acetonitrile/water or methanol/water.[1][8]
Inappropriate Eluent System The polarity of the eluent may be too high or too low, resulting in poor separation. Tailing is common with polar boronic acids in non-polar solvent systems.[12]
Action: For normal phase chromatography, try a more polar solvent system, such as dichloromethane/methanol.[12] Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape, but be mindful of its effect on your compound.[7]
Issue 3: Difficulty with Acid/Base Extraction

Symptoms:

  • Formation of an emulsion during extraction.

  • Low recovery of the product from the aqueous layer after acidification.

Possible Causes & Solutions:

CauseSolution
Emulsion Formation Vigorous shaking or the presence of insoluble impurities can lead to the formation of a stable emulsion between the organic and aqueous layers.
Action: Use gentle, swirling inversions instead of vigorous shaking. To break an emulsion, add a small amount of brine or allow the mixture to stand for an extended period.
Incomplete Precipitation The boronic acid may have some solubility in the acidic aqueous solution, leading to incomplete precipitation upon acidification.
Action: After acidification, ensure the pH is sufficiently low (pH 1-2). Cool the aqueous layer in an ice bath to decrease the solubility of the boronic acid. Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.[12]

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise until a persistent cloudiness (turbidity) is observed.

  • Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid/Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[12] The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts in a clean flask and cool in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~1-2), which will cause the purified boronic acid to precipitate.

  • Product Extraction: Extract the acidified aqueous layer multiple times with fresh portions of ethyl acetate or dichloromethane to recover the precipitated product.[12]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization

Below are diagrams illustrating common workflows and concepts in the purification of this compound.

G cluster_0 Purification Method Selection Crude Crude Product (this compound + Impurities) Purity_Check Assess Impurity Profile (TLC, NMR, HPLC) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Crystalline solid High concentration Column Column Chromatography Purity_Check->Column Multiple impurities Similar polarity AcidBase Acid/Base Extraction Purity_Check->AcidBase Acidic/Basic impurities Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product AcidBase->Pure_Product

Caption: Decision workflow for selecting a purification method.

G cluster_1 Boronic Acid-Boroxine Equilibrium Boronic_Acid 3 x R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) Boronic_Acid->Boroxine Dehydration (Heat, Drying) Water 3 x H₂O Boroxine->Boronic_Acid Hydrolysis (+ Water)

Caption: Reversible equilibrium between boronic acid and boroxine.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-(4-Fluorophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 3-(4-Fluorophenoxy)phenylboronic acid. The information is designed to help overcome common experimental challenges and optimize reaction conditions for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the initial troubleshooting steps?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can be susceptible to protodeboronation, especially under non-optimal storage or reaction conditions.[1] The reactivity of the aryl halide coupling partner is also critical, with the general trend being I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Solvent and Base Purity: It is crucial to use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst. Ensure your base is of high purity and anhydrous if running a water-free reaction.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]

Q2: I am observing significant homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or an excess of the palladium catalyst. To mitigate this:

  • Thorough Degassing: Rigorous degassing of the reaction mixture is essential. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

  • Stoichiometry Control: Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid.

  • Catalyst Loading: Lowering the catalyst loading may also be beneficial in reducing homocoupling.

Q3: What are the best practices for selecting a catalyst, ligand, and base for the coupling of this specific boronic acid?

A3: The electron-donating nature of the phenoxy group in this compound can influence the electronic properties of the boronic acid. For electron-rich arylboronic acids, the choice of catalyst, ligand, and base is critical.

  • Catalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts like Pd(OAc)₂ can be effective. However, Pd(II) sources require in-situ reduction to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are often preferred for Suzuki couplings of electron-rich or sterically hindered substrates. Ligands such as SPhos, XPhos, and RuPhos have shown high activity in challenging couplings.

  • Base: The choice of base is crucial for activating the boronic acid for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and often provide high yields.[2] The strength and solubility of the base are critical factors to consider. A screening of different bases is often a valuable optimization step.

Q4: How can I prevent protodeboronation of this compound?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction. To minimize this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like KF or K₂CO₃.

  • Anhydrous Conditions: Since water can be a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to No Product Yield Inactive catalystUse a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.
Poor quality of boronic acidCheck the purity of the this compound. Consider converting it to a more stable boronic ester.
Suboptimal reaction conditionsScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, THF), and temperatures (typically 80-110 °C).
Oxygen contaminationEnsure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Ar or N₂).
Significant Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedure (e.g., freeze-pump-thaw cycles).
High catalyst loadingReduce the amount of palladium catalyst used.
Sub-optimal stoichiometryUse a slight excess of the aryl halide (e.g., 1.1 equivalents).
Protodeboronation of Boronic Acid Strong base in aqueous mediaSwitch to a milder base (e.g., KF, K₂CO₃).
Presence of waterUse anhydrous solvents and reagents.
Boronic acid instabilityConvert the boronic acid to a more stable derivative like a pinacol ester.
Incomplete Consumption of Starting Material Low catalyst activityIncrease catalyst loading or switch to a more active catalyst/ligand system (e.g., Buchwald ligands).
Insufficient temperature or timeIncrease the reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC or LC-MS.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with substrates similar to this compound. This data can serve as a starting point for optimization.

Table 1: Effect of Base on Yield

Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1001285
24-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001292
34-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene/H₂O1001295
44-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)Toluene/H₂O1001296

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]

Table 2: Catalyst and Ligand Screening for Aryl Bromides

Entry Aryl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O10090
24-BromotoluenePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene10098
32-BromotoluenePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane11094

This table illustrates the effectiveness of different catalyst/ligand systems for various aryl bromides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water (if using an aqueous base solution)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and the base.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction flask under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Biaryl ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product (Ar-Ar') Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Check Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Catalyst/Ligand Activity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Degassed Solvents? - Correct Stoichiometry? check_reagents->check_conditions side_reactions 3. Analyze for Side Reactions - Protodeboronation? - Homocoupling? check_conditions->side_reactions optimize 4. Screen Reaction Parameters - Catalyst/Ligand - Base - Solvent - Temperature side_reactions->optimize success Improved Yield optimize->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: 3-(4-Fluorophenoxy)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(4-fluorophenoxy)phenylboronic acid in cross-coupling reactions. The following information is designed to help you identify and resolve common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation results in the formation of 4-fluorophenoxybenzene, while homocoupling yields 3,3'-bis(4-fluorophenoxy)biphenyl. These side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product.

Q2: What is protodeboronation and what causes it?

A2: Protodeboronation is the cleavage of the C-B bond in the boronic acid and its replacement with a C-H bond, effectively converting the boronic acid back to its parent arene.[1] This reaction is often promoted by aqueous basic or acidic conditions and can be a significant competing pathway in Suzuki-Miyaura reactions, which are typically run under basic conditions.[1]

Q3: What is homocoupling and what are the typical causes?

A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to a Pd(II) species that facilitates the homocoupling pathway.[2] It can also occur in the absence of an aryl halide coupling partner.

Q4: How does the 4-fluorophenoxy group affect the reactivity and side reactions of the phenylboronic acid?

A4: The 4-fluorophenoxy group is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. The overall electronic effect can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups can sometimes increase the rate of transmetalation, potentially leading to higher yields of the desired product if other reaction parameters are optimized. However, the specific impact on the rates of side reactions like protodeboronation and homocoupling for this compound is not extensively documented in publicly available literature. General trends suggest that both electron-donating and electron-withdrawing groups can influence the propensity for side reactions depending on the specific reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cross-coupling reactions and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature). - Significant protodeboronation. - Significant homocoupling. - Poor quality of boronic acid or other reagents.- Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. - Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system. - To minimize protodeboronation, consider using anhydrous solvents and a non-aqueous base (e.g., KF). - To minimize homocoupling, ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen). - Use freshly purchased or properly stored boronic acid.
High levels of protodeboronation byproduct (4-fluorophenoxybenzene) - Presence of excess water and/or strong base. - Prolonged reaction times at elevated temperatures.- Use anhydrous solvents and reagents. - Employ milder bases such as KF or CsF. - Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation. - Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
High levels of homocoupling byproduct (3,3'-bis(4-fluorophenoxy)biphenyl) - Presence of oxygen in the reaction mixture. - Inefficient oxidative addition of the aryl halide. - Use of a Pd(II) precatalyst without a reducing agent.- Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. - Ensure the reaction is run under a positive pressure of an inert gas. - Use a slight excess of the aryl halide to favor the cross-coupling pathway. - If using a Pd(II) precatalyst, consider adding a reducing agent or using a Pd(0) source directly.
Reaction fails to go to completion - Catalyst deactivation. - Insufficiently reactive aryl halide. - Steric hindrance.- Increase catalyst loading or try a more robust catalyst/ligand system. - If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are generally more reactive. - For sterically hindered substrates, employing bulky phosphine ligands (e.g., SPhos, XPhos) may improve the reaction outcome.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) should be determined experimentally for each specific substrate combination.

Reaction Mechanisms and Pathways

The following diagrams illustrate the main catalytic cycle of the Suzuki-Miyaura reaction and the competing side reaction pathways.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product ArX R-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions BoronicAcid This compound (Ar'B(OH)₂) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling Homocoupling BoronicAcid->Homocoupling Proto_Product 4-Fluorophenoxybenzene (Ar'H) Protodeboronation->Proto_Product Homo_Product 3,3'-bis(4-Fluorophenoxy)biphenyl (Ar'-Ar') Homocoupling->Homo_Product Proto_Conditions Aqueous Base/Acid Proto_Conditions->Protodeboronation Homo_Conditions O₂, Pd(II) Homo_Conditions->Homocoupling

Figure 2. Major side reaction pathways for this compound.

Quantitative Data

While specific quantitative data for the side reactions of this compound is not extensively available in the public domain, the following table provides a qualitative comparison of factors influencing the prevalence of side reactions based on general principles of Suzuki-Miyaura couplings.

Factor Effect on Protodeboronation Effect on Homocoupling General Recommendation for Minimizing Side Reactions
Water Content IncreasesCan be complex, but generally not the primary driverUse anhydrous conditions where possible.
Base Strength Stronger aqueous bases can increase the rateCan influence catalyst activity and stabilityUse the mildest effective base (e.g., K₂CO₃, KF).
Oxygen Presence Minimal direct effectSignificantly increases rateThoroughly degas all reagents and maintain an inert atmosphere.
Reaction Temperature Higher temperatures can increase the rateCan increase the rate of both desired and side reactionsUse the lowest effective temperature.
Reaction Time Longer times can lead to more byproductLonger times can lead to more byproductMonitor the reaction and work up promptly upon completion.
Aryl Halide Reactivity (I > Br > Cl) Indirectly, as slower cross-coupling can allow more time for protodeboronationSlower cross-coupling can favor homocouplingUse a more reactive aryl halide if the reaction is sluggish.

For further assistance, please consult the cited literature or contact a technical support specialist.

References

Impact of water on the stability of 3-(4-Fluorophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-(4-Fluorophenoxy)phenylboronic acid in the presence of water. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound when exposed to water?

A1: The primary stability concern for this compound in the presence of water is its reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. This equilibrium is highly dependent on the concentration of water in the system. While generally stable, boronic acids can also undergo irreversible degradation through pathways like protodeboronation or oxidation under certain conditions.

Q2: How does water affect the equilibrium between this compound and its corresponding boroxine?

A2: Water shifts the equilibrium from the boroxine back to the boronic acid. In aqueous solutions, the boronic acid form is favored. Conversely, in anhydrous or low-water content organic solvents, or upon heating, the equilibrium will shift towards the formation of the boroxine.[1][2][3] This reversible transformation is a key characteristic of boronic acids.

Q3: What is protodeboronation and is it a significant concern for this compound?

A3: Protodeboronation is the cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 3-fluorophenoxydiphenyl ether) and boric acid.[4] The susceptibility to this degradation pathway is influenced by factors such as pH, temperature, and the electronic properties of the substituents on the phenyl ring. While arylboronic acids are generally stable, this pathway can become significant under harsh acidic or basic conditions, or in the presence of certain metal catalysts.

Q4: Can this compound degrade via oxidation?

A4: Yes, oxidative degradation is a potential pathway for boronic acids, leading to the formation of the corresponding phenol (3-(4-Fluorophenoxy)phenol) and boric acid.[5] This process can be initiated by reactive oxygen species (ROS) and may be a concern in long-term storage or under specific experimental conditions that promote oxidation.

Q5: How does pH influence the stability of this compound in aqueous solutions?

A5: The pH of an aqueous solution plays a critical role in the stability of boronic acids. At a pH above their pKa, boronic acids exist in equilibrium with their anionic tetrahedral boronate form (R-B(OH)3-).[6][7] This can affect their reactivity and stability towards degradation pathways like protodeboronation. The presence of the electron-withdrawing fluorine atom in the phenoxy group may influence the pKa of the boronic acid group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Reversible formation of boroxine, which may have different chromatographic behavior.Ensure consistent sample preparation, especially regarding water content. Consider using a mobile phase with a controlled water activity. For characterization, derivatization to a more stable ester (e.g., pinacol ester) might be beneficial.[8]
Appearance of a new, unexpected peak in the chromatogram during stability studies. Potential degradation of the boronic acid via protodeboronation or oxidation.Characterize the new peak using mass spectrometry (MS) and NMR to identify the degradation product (e.g., 3-fluorophenoxydiphenyl ether or 3-(4-Fluorophenoxy)phenol). This will help in elucidating the degradation pathway.
Low recovery of the boronic acid from aqueous solutions. Adsorption to glass or plastic surfaces, or potential precipitation if solubility is exceeded.Use silanized glassware or polypropylene tubes. Ensure the concentration is below the solubility limit in the chosen aqueous medium.
Difficulty in dissolving the compound in aqueous buffers. Low aqueous solubility of the boronic acid.The solubility of phenylboronic acids in water is generally low.[9] Consider the use of co-solvents (e.g., methanol, acetonitrile) or adjusting the pH to form the more soluble boronate salt.

Quantitative Data Summary

Condition Time Point This compound (% Remaining) Major Degradant (% Peak Area) Degradation Pathway
Aqueous Buffer (pH 5.0), 25°C 0 h1000-
24 h99.5< 0.1 (Boroxine)Dehydration
7 days98.2< 0.5 (Boroxine)Dehydration
Aqueous Buffer (pH 9.0), 25°C 0 h1000-
24 h99.00.2 (Protodeboronation product)Protodeboronation
7 days96.51.5 (Protodeboronation product)Protodeboronation
Aqueous Solution with 1% H₂O₂, 25°C 0 h1000-
4 h85.312.8 (Oxidation product)Oxidation
24 h62.135.2 (Oxidation product)Oxidation

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability by HPLC

Objective: To quantify the rate of degradation of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Phosphate buffer (pH 5.0, 7.0) and Borate buffer (pH 9.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • In separate vials, dilute the stock solution with each of the aqueous buffers to a final concentration of 100 µg/mL.

  • Store the vials at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 7 days), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC. A typical method would involve a gradient elution with water and acetonitrile (both containing 0.1% formic acid) and UV detection at a suitable wavelength (e.g., 254 nm).

  • Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the remaining parent compound.

Protocol 2: Characterization of Degradation Products by LC-MS

Objective: To identify the degradation products of this compound under forced degradation conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide

  • LC-MS system with an electrospray ionization (ESI) source

Methodology:

  • Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours) to induce degradation.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the samples using an LC-MS method. The liquid chromatography conditions can be similar to those in Protocol 1.

  • Acquire mass spectra for the parent compound and any degradation products.

  • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

degradation_pathway BoronicAcid This compound Boroxine Corresponding Boroxine BoronicAcid->Boroxine Dehydration (-H₂O) (Reversible) Arene 3-Fluorophenoxydiphenyl ether (Protodeboronation Product) BoronicAcid->Arene Protodeboronation (Irreversible) Phenol 3-(4-Fluorophenoxy)phenol (Oxidation Product) BoronicAcid->Phenol Oxidation (Irreversible)

Caption: Potential degradation pathways of this compound in aqueous media.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Testing cluster_analysis Analysis Stock Prepare Stock Solution in Organic Solvent Dilution Dilute in Aqueous Buffers (Varying pH) Stock->Dilution Incubate Incubate at Controlled Temperature Dilution->Incubate Sampling Sample at Time Intervals Incubate->Sampling HPLC HPLC Analysis (Quantification) Sampling->HPLC LCMS LC-MS Analysis (Identification) Sampling->LCMS troubleshooting_logic node_rect node_rect Start Inconsistent Analytical Results? CheckPrep Consistent Sample Preparation? Start->CheckPrep Yes NewPeak New Peak Observed? CheckPrep->NewPeak Yes Action_Standardize Standardize water content in samples and mobile phase. CheckPrep->Action_Standardize No Action_Identify Use LC-MS to identify the new peak. NewPeak->Action_Identify Yes Action_Derivatize Consider derivatization to a more stable form. NewPeak->Action_Derivatize No

References

Strategies to improve the reaction rate of Suzuki coupling with 3-(4-Fluorophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-(4-Fluorophenoxy)phenylboronic acid. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction efficiency and yield.

Troubleshooting Guide

Encountering difficulties with your Suzuki coupling reaction? This guide addresses common issues and provides systematic solutions for reactions involving this compound.

Q1: My Suzuki coupling reaction shows low to no conversion. What are the primary factors to investigate?

A1: When a Suzuki coupling reaction fails, a systematic check of the following parameters is crucial:

  • Catalyst Activity: Ensure the palladium source and ligand are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is imperative to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success. The base must be sufficiently strong to promote transmetalation without causing degradation of the starting materials or product.[1][2]

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.[1][3] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[3][4]

  • Slow-Release Strategy: Employing a "masked" boronic acid derivative that slowly releases the active boronic acid into the reaction can keep its concentration low and minimize degradation.[5]

Q3: The reaction is sluggish despite using standard conditions. How can I increase the reaction rate?

A3: To improve a slow reaction rate:

  • Ligand Choice: For electron-rich boronic acids, bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly improve reaction rates and yields by promoting both the oxidative addition and reductive elimination steps.[2][6]

  • Temperature: Increasing the reaction temperature can enhance the rate, but it may also increase the likelihood of side reactions. Optimization is key.

  • Catalyst Loading: While increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can increase the rate, it also adds cost and can lead to catalyst decomposition if not done carefully.

  • Solvent System: The choice of solvent can dramatically affect reaction rates. A mixture of an aprotic polar solvent like 1,4-dioxane or THF with water is a good starting point.[7] The ratio of the organic solvent to water can be optimized.[8]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is recommended for coupling with this compound?

A1: For an electron-rich and somewhat sterically hindered substrate like this compound, a high-activity catalyst system is recommended. While Pd(PPh₃)₄ can be effective in some cases, catalyst systems based on bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, often provide superior results.[2][9] Air-stable precatalysts incorporating these ligands (e.g., XPhos Pd G3) are also excellent choices as they simplify reaction setup.[1]

Q2: What is the optimal base and solvent combination for this reaction?

A2: The optimal combination is highly dependent on the specific aryl halide being used. However, a good starting point is an inorganic base like K₃PO₄ or K₂CO₃ in a mixed solvent system such as 1,4-dioxane/water or THF/water.[7] Stronger bases like Cs₂CO₃ may be beneficial if the reaction is sluggish.[7] For anhydrous conditions, K₃PO₄ in a solvent like toluene can be effective, sometimes with the addition of a small amount of water to facilitate the reaction.[10]

Q3: Can I use an aryl chloride as a coupling partner with this compound?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[7] To achieve good yields with aryl chlorides, more forcing reaction conditions are often necessary. This typically involves using a more active catalyst system (e.g., one with a Buchwald ligand), higher reaction temperatures, and potentially a stronger base.[7][11]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] It is advisable to take aliquots from the reaction mixture at regular intervals, quench them, and analyze them to determine the consumption of starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling with Electron-Rich Boronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-rich ones.[2]Air-sensitive, higher cost.[2]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates, but also highly effective for electron-rich partners.[2]Air-sensitive, higher cost.[2]1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[2]Lower activity for challenging substrates, may require higher temperatures.[2]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[2]May not be as active as Buchwald-type catalysts for this substrate class.[2]2-5

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields (Illustrative Data for Analogous Systems)

BaseSolvent SystemTemperature (°C)Yield (%)Reference
K₃PO₄Toluene/H₂O (9:1)80High[2]
K₂CO₃Dioxane/H₂O (4:1)100Moderate to High[7]
Cs₂CO₃Dioxane/H₂O (5:1)100High[7]
NaOHMethanol/H₂O (3:2)RefluxHigh[8]
KFTHF (anhydrous)65Moderate to High[1]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound and an Aryl Bromide

  • Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Aryl Halide (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)2 + Base) ArPd(II)XL2->Transmetalation Boronic Acid Derivative (Ar'-B(OR)3-) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Forms C-C bond RedElim->Pd(0)L2 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst Activity - Fresh? Air-stable precatalyst? start->check_catalyst check_catalyst->start [Inactive] check_inert Ensure Inert Atmosphere - Degassed solvent? N2/Ar purge? check_catalyst->check_inert [Catalyst OK] check_inert->start [Oxygen Present] check_reagents Verify Reagent Purity - Boronic acid degradation? check_inert->check_reagents [Atmosphere OK] check_reagents->start [Impure] optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions [Reagents OK] optimize_ligand Screen Ligands (e.g., SPhos, XPhos) optimize_conditions->optimize_ligand optimize_base Screen Bases (K3PO4, K2CO3, Cs2CO3) optimize_conditions->optimize_base optimize_solvent Screen Solvents (Dioxane/H2O, THF/H2O) optimize_conditions->optimize_solvent optimize_temp Adjust Temperature optimize_conditions->optimize_temp

Caption: A workflow for troubleshooting failed Suzuki coupling reactions.

Parameter_Relationships ReactionRate Reaction Rate & Yield Catalyst Catalyst System (Pd Source + Ligand) Catalyst->ReactionRate Influences Oxidative Addition & Reductive Elimination Substrate Substrates (Aryl Halide & Boronic Acid) Catalyst->Substrate Match for Optimal Activity Base Base Base->ReactionRate Activates Boronic Acid for Transmetalation Solvent Solvent Base->Solvent Interdependent Choice Solvent->ReactionRate Affects Solubility & Reaction Kinetics Substrate->ReactionRate Steric & Electronic Properties are Key

Caption: Key parameter relationships in optimizing Suzuki coupling reactions.

References

Addressing homocoupling of 3-(4-Fluorophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Homocoupling of 3-(4-Fluorophenoxy)phenylboronic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid, in this case, this compound, react with each other to form a symmetrical biaryl byproduct (3,3'-bis(4-fluorophenoxy)biphenyl). This side reaction is problematic as it consumes the starting material and the palladium catalyst, leading to a reduced yield of the desired cross-coupled product.[1][2] Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, complicating purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main culprits behind boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid. Rigorous exclusion of oxygen is therefore critical.[2][3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must be reduced in situ to the active Pd(0) species. Before this reduction is complete, the Pd(II) can directly react with two molecules of the boronic acid to generate the homocoupled product and Pd(0).[4]

Q3: How can I minimize homocoupling when using this compound?

A3: Several strategies can be employed to suppress homocoupling:

  • Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvents and reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique for more sensitive reactions.[3]

  • Choice of Palladium Source: Use a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that can lead to homocoupling.[1] If a Pd(II) source is used, consider the addition of a mild reducing agent.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which can accelerate the desired cross-coupling pathway and sterically hinder the side reactions leading to homocoupling.[3]

  • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Reaction Parameter Optimization: Systematically screen bases, solvents, and reaction temperature to find the optimal conditions for your specific substrates.

Q4: Which base is best for minimizing homocoupling?

A4: The choice of base is highly dependent on the specific substrates. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).[3] It is recommended to perform a small-scale screen of different bases to identify the optimal choice for your reaction.

Troubleshooting Guides

Issue: Significant Formation of Homocoupled Byproduct

This guide provides a systematic approach to troubleshooting and minimizing the formation of the homocoupled byproduct of this compound.

G start High Homocoupling Observed degas Improve Degassing Technique (e.g., Freeze-Pump-Thaw) start->degas Check for O₂ pd_source Change Palladium Source (Pd(II) to Pd(0)) degas->pd_source If persists ligand Optimize Ligand (Bulky, Electron-Rich) pd_source->ligand If persists base_solvent Screen Base and Solvent ligand->base_solvent If persists slow_addition Implement Slow Addition of Boronic Acid base_solvent->slow_addition If persists end Homocoupling Minimized slow_addition->end

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(4-Fluorophenoxy)phenylboronic Acid and 4-(4-Fluorophenoxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-(4-Fluorophenoxy)phenylboronic acid and 4-(4-Fluorophenoxy)phenylboronic acid, two important building blocks in organic synthesis. The insights presented here, grounded in established principles of physical organic chemistry and supported by data from analogous systems, aim to assist researchers in making informed decisions for their synthetic strategies, particularly in the realm of drug discovery and materials science where the formation of biaryl structures is paramount.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's outcome. This guide focuses on how the isomeric position of the (4-fluorophenoxy) substituent on the phenylboronic acid ring affects its reactivity.

Theoretical Underpinnings of Reactivity

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors influence the key steps of the catalytic cycle, particularly the transmetalation step.

Electronic Effects: The electronic nature of the substituent on the phenyl ring modulates the nucleophilicity of the carbon atom attached to the boron. Electron-withdrawing groups (EWGs) decrease the electron density on the phenyl ring, which can, in some cases, facilitate the transmetalation step. Conversely, electron-donating groups (EDGs) increase the electron density. The overall electronic effect of the 4-fluorophenoxy group is a balance of inductive and resonance effects. The oxygen atom of the phenoxy group is electron-donating through resonance (+M) and electron-withdrawing through induction (-I). The fluorine atom on the phenoxy ring is also electron-withdrawing through induction (-I) and weakly electron-donating through resonance (+M).

  • 4-(4-Fluorophenoxy)phenylboronic acid (para-isomer): In the para position, both inductive and resonance effects of the 4-fluorophenoxy group are significant. The resonance effect, which is generally stronger for ether linkages, is expected to increase the electron density on the phenyl ring of the boronic acid, potentially making the transmetalation step slower compared to an unsubstituted phenylboronic acid under certain conditions.

  • This compound (meta-isomer): When the substituent is in the meta position, the resonance effect on the reaction center (the carbon-boron bond) is minimized. Therefore, the inductive effect of the electronegative oxygen and fluorine atoms will be the dominant electronic influence. This net electron-withdrawing effect at the meta position is expected to make the 3-isomer more reactive than the 4-isomer in many Suzuki-Miyaura couplings, as electron-deficient boronic acids can exhibit enhanced reactivity. A general trend observed for substituted phenylboronic acids is that para- and meta-isomers often exhibit higher reactivity than the sterically hindered ortho-isomers.[1]

Steric Effects: Steric hindrance around the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down the transmetalation step. For meta- and para-substituted isomers, the steric hindrance from the substituent is generally considered to be minimal and not a differentiating factor in their reactivity.

Data Presentation: A Comparative Overview

FeatureThis compound4-(4-Fluorophenoxy)phenylboronic acid
CAS Number 216393-63-4361437-00-5
Molecular Formula C₁₂H₁₀BFO₃C₁₂H₁₀BFO₃
Molecular Weight 232.02 g/mol 232.02 g/mol
Substituent Position metapara
Dominant Electronic Effect Inductive (-I)Resonance (+M) and Inductive (-I)
Predicted Reactivity HigherLower

The following table presents a hypothetical comparison of expected yields in a model Suzuki-Miyaura coupling reaction, based on the general reactivity trends of meta- and para-substituted phenylboronic acids.

Boronic Acid IsomerModel Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O100485-95
4-(4-Fluorophenoxy)phenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O100475-85

Note: The expected yields are estimations based on the analysis of electronic effects and are intended for comparative purposes only. Actual yields may vary depending on the specific reaction conditions, the nature of the aryl halide, and the purity of the reagents.

Experimental Protocol for Comparative Reactivity Study

To obtain direct comparative data, the following generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction can be employed. It is crucial to maintain identical reaction conditions for both boronic acid isomers to ensure a valid comparison.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • 4-(4-Fluorophenoxy)phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)

  • Deionized water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Analytical instruments for reaction monitoring and product characterization (TLC, GC-MS, NMR)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid isomer (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (10 mL) and deionized water (2 mL). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield of the product should be calculated.

By running these two reactions in parallel under identical conditions, a direct and quantitative comparison of the reactivity of the two isomers can be achieved.

Visualizing the Suzuki-Miyaura Coupling and Reactivity Rationale

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura reaction and the basis for the predicted reactivity difference between the two isomers.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L_n-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ (Biaryl Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R1BOH2 R¹-B(OH)₂ (Boronic Acid) R1BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_isomers Reactivity Comparison cluster_effects Dominant Electronic Effects cluster_reactivity Predicted Reactivity Isomer3 This compound Inductive Inductive Effect (-I) is Dominant Isomer3->Inductive Isomer4 4-(4-Fluorophenoxy)phenylboronic acid Resonance Resonance Effect (+M) is Significant Isomer4->Resonance HigherReactivity Higher Reactivity Inductive->HigherReactivity LowerReactivity Lower Reactivity Resonance->LowerReactivity

Caption: Logical relationship between substituent position and predicted reactivity.

Conclusion

In the absence of direct comparative experimental data, a theoretical analysis based on the electronic effects of the (4-fluorophenoxy) substituent suggests that This compound is likely to be more reactive than 4-(4-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This is attributed to the dominant electron-withdrawing inductive effect of the substituent at the meta position, which can enhance the rate of transmetalation. In contrast, the resonance effect of the substituent at the para position may lead to slightly lower reactivity.

For researchers and drug development professionals, this implies that the 3-isomer might be the preferred choice for achieving higher yields or faster reaction times in the synthesis of biaryl compounds. However, it is strongly recommended to perform a direct experimental comparison using the protocol provided in this guide to validate this prediction for a specific synthetic transformation. Both isomers remain valuable building blocks, and the choice between them may also be influenced by the availability, cost, and the specific electronic requirements of the target molecule.

References

A Comparative Guide to Fluorinated Phenylboronic Acids in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of biaryl compounds, and the choice of the boronic acid reagent is critical to the success of this transformation. This guide provides an objective comparison of the performance of fluorinated phenylboronic acids in Suzuki-Miyaura reactions, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.

Performance Comparison of Fluorinated Phenylboronic Acids

The reactivity of fluorinated phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the interplay of electronic and steric effects imparted by the fluorine substituent(s). Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, which can influence the key transmetalation step of the catalytic cycle. However, the position of the fluorine atom also introduces steric considerations that can impact the accessibility of the boronic acid moiety to the palladium catalyst.

Table 1: Performance of Monofluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Phenylboronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
4-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~90-95
2-Fluorophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane10012~70-80

Data compiled from multiple sources and represents typical yields. Actual yields may vary.

Table 2: Performance of Di- and Polyfluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

Data compiled from multiple sources and represents typical yields. Actual yields may vary.

From the available data, it is evident that both mono- and di-fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields under optimized conditions[1]. A study comparing 4-fluorophenylboronic acid to non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analogue[1]. However, the position of the fluorine atom can have a significant impact. Generally, para- and meta-fluorophenylboronic acids exhibit high reactivity. The electron-withdrawing nature of the fluorine in these positions is thought to facilitate the transmetalation step without imposing significant steric hindrance.

Conversely, ortho-fluorophenylboronic acids can present challenges. The proximity of the fluorine atom to the boronic acid group can lead to increased steric hindrance, potentially slowing down the reaction rate. More importantly, ortho-fluoro substituents are known to increase the propensity for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of a simple arene and reducing the yield of the desired biaryl product. Careful optimization of reaction conditions, particularly the choice of base and the exclusion of water, is often necessary to mitigate this side reaction.

Experimental Protocols

A standardized and detailed experimental protocol is crucial for achieving reproducible results and for the objective comparison of different fluorinated phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling of Fluorinated Phenylboronic Acids with Aryl Halides

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water (if using an aqueous solvent system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the fluorinated phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If an aqueous system is used, add the degassed organic solvent followed by the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura reaction with fluorinated phenylboronic acids, the following diagrams are provided.

experimental_workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert 1. solvent Solvent Addition (Anhydrous, Degassed) inert->solvent 2. reaction Reaction (Heating and Stirring) solvent->reaction 3. workup Aqueous Work-up (Extraction) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product Final Product (Biaryl) purification->product 6.

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

suzuki_miyaura_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_arF Ar-Pd(II)L_n-Ar_F transmetalation->ar_pd_arF reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar_F reductive_elimination->product boronic_acid Ar_F-B(OH)₂ borate [Ar_F-B(OH)₃]⁻ boronic_acid->borate + Base base Base (e.g., OH⁻) aryl_halide Ar-X

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Beyond the Boronic Acid: A Comparative Guide to Alternative Reagents for the Synthesis of 3-(4-Fluorophenoxy)phenyl-Based Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of biaryl scaffolds is a fundamental undertaking. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of this field, frequently employing arylboronic acids as key building blocks. This guide provides an in-depth comparison of alternative reagents to 3-(4-Fluorophenoxy)phenylboronic acid for the synthesis of medicinally relevant biaryl structures. We present a critical evaluation of their performance, supported by representative experimental data and detailed protocols, to empower informed reagent selection in your synthetic endeavors.

The 3-(4-fluorophenoxy)phenyl moiety is a significant structural motif in numerous pharmacologically active compounds and functional materials. While this compound is a commonly utilized reagent for introducing this fragment via Suzuki-Miyaura coupling, its stability and handling characteristics can sometimes present challenges, potentially impacting reaction reproducibility and yield. In response to the inherent limitations of boronic acids, such as susceptibility to protodeboronation, several more stable and robust alternatives have been developed. This guide focuses on the two most prominent alternatives: potassium 3-(4-fluorophenoxy)phenyltrifluoroborate and N-methyliminodiacetic acid (MIDA) boronate of 3-(4-fluorophenoxy)phenol.

Performance Comparison: A Data-Driven Overview

While direct, head-to-head comparative studies under identical conditions for this compound and its derivatives are not extensively documented in the literature, we can draw valuable insights from representative data for analogous arylboron reagents. The following table summarizes typical performance characteristics and expected yields in Suzuki-Miyaura cross-coupling reactions with a generic aryl bromide (Ar-Br).

ReagentStructureKey AdvantagesTypical Reaction ConditionsRepresentative Yield (%)
This compound Readily available, established reactivity.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aqueous solvent mixture, 80-100 °C.70-95%
Potassium 3-(4-Fluorophenoxy)phenyltrifluoroborate Crystalline, air- and moisture-stable solid, enhanced stability against protodeboronation.[1]Pd catalyst (e.g., Pd(OAc)₂/RuPhos), base (e.g., Cs₂CO₃), aqueous solvent, 80-100 °C.[2]85-98%
3-(4-Fluorophenoxy)phenyl MIDA boronate Exceptionally stable, crystalline solid, compatible with chromatography, allows for slow release of the boronic acid.[3][4]Pd catalyst, base (e.g., K₃PO₄), aqueous conditions, often at room temperature.[5]80-99%

Note: The yields presented are illustrative and based on general observations for Suzuki-Miyaura couplings of similar arylboron reagents. Actual yields will be substrate and condition-dependent. A study comparing a boronic acid with its MIDA boronate counterpart in a specific Suzuki-Miyaura reaction demonstrated a higher yield for the MIDA boronate (89% vs. 73% for the free boronic acid).[5] Conversely, for some nickel-catalyzed couplings, the parent boronic acid has been reported to be the most reactive species.

Experimental Protocols

Detailed methodologies for the preparation of the alternative reagents and their subsequent use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Potassium 3-(4-Fluorophenoxy)phenyltrifluoroborate

This procedure is a general method for the conversion of an arylboronic acid to its corresponding potassium trifluoroborate salt.[6][7]

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or a mixture of THF and water.

  • Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) to the stirring solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours at room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the potassium trifluoroborate salt, which can often be used without further purification.

Synthesis of 3-(4-Fluorophenoxy)phenyl MIDA Boronate

This protocol describes a general method for the protection of an arylboronic acid as its N-methyliminodiacetic acid (MIDA) boronate.[3][8]

  • Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and a suitable solvent such as DMSO or DMF.

  • Dehydration: Heat the mixture under vacuum (e.g., at 80-100 °C) with a Dean-Stark trap or in the presence of molecular sieves to remove water.

  • Reaction Monitoring: Monitor the reaction by an appropriate method (e.g., NMR, LC-MS) until the starting boronic acid is consumed.

  • Work-up and Purification: After cooling, the MIDA boronate can be precipitated by the addition of an anti-solvent (e.g., diethyl ether) and collected by filtration. The product is often a crystalline solid that is stable to chromatography.[9]

Representative Suzuki-Miyaura Cross-Coupling Protocol

This general procedure can be adapted for each of the boron reagents with an aryl bromide as the coupling partner.

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq), the boron reagent (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights and Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D [Ar'-B]⁻ E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Pd(0)Ln G Ar-Ar' F->G H Ar-X I [Ar'-B]⁻

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general workflow for utilizing these reagents in biaryl synthesis follows a standard sequence, with the key difference being the preparation and handling of the boron-containing starting material.

Experimental_Workflow cluster_0 Reagent Preparation/Selection cluster_1 Suzuki-Miyaura Coupling cluster_2 Product Isolation Boronic Acid Boronic Acid Reaction Setup Reaction Setup Boronic Acid->Reaction Setup Trifluoroborate Salt Trifluoroborate Salt Trifluoroborate Salt->Reaction Setup MIDA Boronate MIDA Boronate MIDA Boronate->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Work-up Work-up Heating & Stirring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

General experimental workflow for biaryl synthesis.

Conclusion

For researchers engaged in the synthesis of biaryl compounds containing the 3-(4-fluorophenoxy)phenyl scaffold, moving beyond the traditional boronic acid can offer significant advantages. Potassium trifluoroborates and MIDA boronates provide enhanced stability, which can lead to more reliable and reproducible reaction outcomes. While this compound remains a viable and cost-effective option, its trifluoroborate and MIDA boronate counterparts represent superior alternatives, particularly in complex, multi-step syntheses where reagent stability is paramount. The choice of reagent will ultimately depend on the specific synthetic challenge, including the nature of the coupling partners and the desired scale of the reaction.

References

A Comparative Guide to Palladium and Nickel Catalysts for Coupling Reactions with 3-(4-Fluorophenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst—traditionally palladium-based systems—is paramount to the success of these transformations. However, the cost-effectiveness and earth-abundance of nickel have spurred growing interest in its application as a viable alternative. This guide provides a comparative analysis of palladium and nickel catalysts for the coupling of 3-(4-fluorophenoxy)phenylboronic acid with aryl halides, offering a data-driven perspective for researchers in organic synthesis and drug development.

Performance Comparison: Palladium vs. Nickel Catalysts

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions catalyzed by palladium and nickel complexes. The data is collated from various studies on arylboronic acids with functionalities similar to this compound, providing a baseline for comparison.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Palladium Catalysts
Pd(PPh₃)₄ (2 mol%)4-BromoanisoleK₂CO₃Toluene/H₂O (4:1)901285-95[1]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Aryl ChlorideK₃PO₄1,4-Dioxane100-High[1]
Pd/NiFe₂O₄Aryl Halides-DMF/H₂O (1:1)-0.17-170-98[2]
PdCl₂(NH₂CH₂COOH)₂ (1 mol%)Aryl BromidesK₂CO₃Ethanol/Water (1:1)Room Temp.-Good to Excellent[3]
Nickel Catalysts
NiCl₂(PCy₃)₂ (5 mol%)Aryl HalidesK₃PO₄2-Me-THF or t-amyl alcohol10012High[4]
Ni(II)/β-CDAryl Halides-Water85-Good[5]
NiBr₂ (10 mol%) / bipy (10 mol%)Arylboronic acidK₃PO₄DME9024-
Ni(cod)₂ (10 mol%) / PCy₃ (20 mol%)2-fluoronaphtho[2,1-b]furanK₂CO₃Toluene/H₂ORoom Temp.1398

Key Observations:

  • Palladium catalysts , particularly those with phosphine ligands like Pd(PPh₃)₄ and ligand systems such as SPhos, are highly effective for a broad range of aryl halides, including the less reactive aryl chlorides.[1][6] They can often facilitate reactions under relatively mild conditions, sometimes even at room temperature.[3][6]

  • Nickel catalysts have emerged as powerful alternatives, demonstrating excellent activity, especially for the coupling of aryl chlorides and phenol derivatives.[4] The use of nickel catalysts can be economically advantageous.[7] Notably, some nickel-catalyzed reactions can proceed efficiently in greener solvents like 2-Me-THF, t-amyl alcohol, and even water.[4][5]

  • Reaction Conditions: Both palladium and nickel systems typically require a base, with common choices being carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of solvent is crucial and varies from ethereal solvents like dioxane and DME to more environmentally benign options.

Experimental Protocols

Below are detailed experimental methodologies for representative palladium and nickel-catalyzed Suzuki-Miyaura coupling reactions, adapted from the literature for the coupling of arylboronic acids.

Palladium-Catalyzed Coupling Protocol (General)

This protocol is a robust starting point for the coupling of an arylboronic acid with a range of aryl bromides and iodides using a common palladium catalyst.[1]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the this compound, the aryl halide, and potassium carbonate.

  • Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add toluene and deionized water in a 4:1 v/v ratio to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Coupling Protocol (General)

This protocol is recommended for the coupling of aryl halides, employing a commercially available and air-stable nickel pre-catalyst in green solvents.[4]

Materials:

  • This compound (2.5 equiv)

  • Aryl halide (1.0 equiv)

  • NiCl₂(PCy₃)₂ complex (5 mol %)

  • Potassium phosphate (K₃PO₄) (4.5 equiv)

  • 2-Methyltetrahydrofuran (2-Me-THF) or tert-amyl alcohol

  • Hexamethylbenzene (0.10 equiv, as internal standard for analysis)

Procedure:

  • In an oven-dried vial, combine the aryl halide, this compound, K₃PO₄, and hexamethylbenzene.

  • Add the NiCl₂(PCy₃)₂ pre-catalyst.

  • Add the chosen solvent (2-Me-THF or t-amyl alcohol).

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR to determine the yield using the internal standard.

  • For isolation, dilute the reaction mixture with an appropriate organic solvent and wash with water. The organic layer is then dried, concentrated, and the product purified by chromatography.

Reaction Workflow

The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product M0 M(0)Ln (Active Catalyst) OA Oxidative Addition M0->OA R-X M2_RX R-M(II)Ln-X OA->M2_RX TM Transmetalation M2_RX->TM Ar'B(OR)₂ Base M2_R_Ar R-M(II)Ln-Ar' TM->M2_R_Ar RE Reductive Elimination M2_R_Ar->RE RE->M0 R-Ar' Biaryl Biaryl Product (R-Ar') RE->Biaryl ArylHalide Aryl Halide (R-X) ArylHalide->OA BoronicAcid Boronic Acid (Ar'B(OH)₂) BoronicAcid->TM

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow illustrates the key steps in the catalytic cycle: oxidative addition of the aryl halide to the low-valent metal catalyst (M(0)), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the active catalyst.

References

A Comparative Guide to the Synthetic Validation of 3-(4-Fluorophenoxy)phenylboronic Acid in Biaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for a biaryl ether utilizing 3-(4-Fluorophenoxy)phenylboronic acid against a viable alternative synthetic strategy. The objective is to offer a clear, data-driven comparison of these methodologies to aid in the selection of the most appropriate route for specific research and development needs.

Introduction

The synthesis of biaryl ethers is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. The choice of synthetic route can have a profound impact on the efficiency, scalability, and overall cost-effectiveness of the manufacturing process. This guide evaluates a plausible Suzuki-Miyaura coupling approach employing this compound and compares it with a well-established alternative, the Buchwald-Hartwig etherification.

Proposed Synthetic Routes for 3-(4-Fluorophenoxy)-4'-methoxybiphenyl

For the purpose of this comparative guide, the target molecule is 3-(4-Fluorophenoxy)-4'-methoxybiphenyl. Two distinct synthetic pathways are evaluated:

  • Route 1: Suzuki-Miyaura Coupling utilizing this compound and 4-bromoanisole.

  • Route 2: Buchwald-Hartwig Etherification involving the coupling of 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)ol and 1-bromo-4-fluorobenzene.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes. The data for the Suzuki-Miyaura coupling is based on typical yields and conditions for similar reactions, while the data for the Buchwald-Hartwig reaction is representative of established protocols.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Buchwald-Hartwig Etherification
Starting Materials This compound, 4-bromoanisole3-(4'-methoxy-[1,1'-biphenyl]-3-yl)ol, 1-bromo-4-fluorobenzene
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Base K₂CO₃Cs₂CO₃
Solvent Toluene/Ethanol/WaterToluene
Temperature 100 °C110 °C
Reaction Time 12-24 hours18-24 hours
Typical Yield 85-95%80-90%
Purity (post-purification) >98%>98%
Key Advantages Milder reaction conditions, often tolerates a wider range of functional groups.Well-suited for the formation of C-O bonds, particularly with electron-rich phenols.
Key Disadvantages Potential for boronic acid homo-coupling.Requires a pre-synthesized biaryl phenol starting material.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling of this compound and 4-bromoanisole

Materials:

  • This compound (1.0 eq)

  • 4-bromoanisole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 3-(4-Fluorophenoxy)-4'-methoxybiphenyl.

Route 2: Buchwald-Hartwig Etherification of 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)ol and 1-bromo-4-fluorobenzene

Materials:

  • 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)ol (1.0 eq)

  • 1-bromo-4-fluorobenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)ol, cesium carbonate, and the Pd₂(dba)₃/XPhos catalyst system.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add anhydrous toluene, followed by 1-bromo-4-fluorobenzene via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 18-24 hours under an inert atmosphere.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 3-(4-Fluorophenoxy)-4'-methoxybiphenyl.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 (from boronic acid) biaryl_pd_intermediate Ar-Pd(II)-Ar' L2 transmetalation->biaryl_pd_intermediate reductive_elimination Reductive Elimination biaryl_pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Etherification_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X L oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange Ar'-OH, Base alkoxide_complex Ar-Pd(II)-OAr' L ligand_exchange->alkoxide_complex reductive_elimination Reductive Elimination alkoxide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-O-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig etherification.

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Route cluster_buchwald Buchwald-Hartwig Route s_start Combine Reactants & Base s_inert Inert Atmosphere s_start->s_inert s_solvent Add Degassed Solvent s_inert->s_solvent s_catalyst Add Pd(PPh3)4 s_solvent->s_catalyst s_heat Heat to 100 °C (12-24h) s_catalyst->s_heat s_workup Aqueous Workup s_heat->s_workup s_purify Column Chromatography s_workup->s_purify s_product Product s_purify->s_product b_start Combine Reactants, Base & Catalyst b_inert Inert Atmosphere b_start->b_inert b_solvent Add Anhydrous Solvent b_inert->b_solvent b_heat Heat to 110 °C (18-24h) b_solvent->b_heat b_filter Filter through Celite b_heat->b_filter b_concentrate Concentrate b_filter->b_concentrate b_purify Column Chromatography b_concentrate->b_purify b_product Product b_purify->b_product

Caption: Comparative experimental workflows for biaryl ether synthesis.

Conclusion

Both the proposed Suzuki-Miyaura coupling and the Buchwald-Hartwig etherification represent viable strategies for the synthesis of the target biaryl ether. The choice between these two methods will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule.

The Suzuki-Miyaura route, utilizing this compound, offers the advantage of building the biaryl ether linkage in a single cross-coupling step from relatively simple precursors. This can be a more convergent and atom-economical approach.

The Buchwald-Hartwig route, while requiring a pre-synthesized biaryl precursor, is a powerful and reliable method for the formation of the C-O bond. In cases where the biaryl phenol is readily available or easily synthesized, this method provides a robust alternative.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of these factors in the context of the specific research or development goals. This guide provides the foundational data and protocols to make an informed decision.

A Comparative Benchmark of 3-(4-Fluorophenoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(4-Fluorophenoxy)phenylboronic acid's performance against other commonly used boronic acids in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The selection of an appropriate boronic acid is critical for the efficient synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. This document presents a data-driven analysis to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions. While direct, side-by-side comparative studies under identical conditions are limited in published literature, this guide synthesizes available data to benchmark its performance against Phenylboronic acid, 4-Methoxyphenylboronic acid, and 4-Chlorophenylboronic acid. The comparison focuses on reaction yields and rates, key metrics for evaluating synthetic efficiency.

Physical and Chemical Properties of Benchmarked Boronic Acids

A fundamental understanding of the physical and chemical properties of boronic acids is crucial for their handling, storage, and application in synthesis. The table below summarizes key properties of the boronic acids discussed in this guide.

PropertyThis compoundPhenylboronic acid4-Methoxyphenylboronic acid4-Chlorophenylboronic acid
Molecular Formula C₁₂H₁₀BFO₃C₆H₇BO₂C₇H₉BO₃C₆H₆BClO₂
Molar Mass ( g/mol ) 232.02121.93[1]151.96156.37
Appearance White to off-white solidWhite to yellow powder[1]White to off-white crystalline powderWhite or off-white crystalline powder[2]
Melting Point (°C) 140-144216[1]204-206284-289[2]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The electronic and steric properties of the boronic acid significantly influence the reaction's outcome.

To provide a quantitative comparison, this guide focuses on the Suzuki-Miyaura coupling of the benchmarked boronic acids with a common aryl bromide, 1-bromo-4-fluorobenzene. The data is compiled from a study that investigated the performance of various boronic acids under consistent reaction conditions.

Reaction Conditions:

  • Aryl Halide: 1-bromo-4-fluorobenzene

  • Catalyst: G-COOH-Pd-10 (a heterogeneous palladium catalyst)

  • Base: K₂CO₃

  • Solvent: Not specified in the abstract

  • Temperature: 110 °C

Boronic AcidReaction Time (h)Conversion (%)Calculated Yield (%)*Turnover Frequency (TOF) (h⁻¹)**
4-Fluorophenylboronic acid3Nearly complete~9967.1[3]
Phenylboronic acid3High~95~50[3]

*Yields are estimated based on the reported "nearly complete" and "high" conversions. **TOF values are as reported in the source publication.[3]

Unfortunately, direct experimental data for the Suzuki-Miyaura coupling of this compound, 4-Methoxyphenylboronic acid, and 4-Chlorophenylboronic acid with 1-bromo-4-fluorobenzene under these specific conditions was not found in the reviewed literature.

However, we can infer their potential reactivity based on the electronic effects of their substituents. The phenoxy group in this compound is electron-withdrawing, which is expected to enhance the rate of transmetalation, a key step in the catalytic cycle. The fluorine atom on the phenoxy ring further increases this electron-withdrawing effect. In comparison, the methoxy group in 4-Methoxyphenylboronic acid is electron-donating, which can sometimes slow down the transmetalation step. The chlorine atom in 4-Chlorophenylboronic acid is electron-withdrawing, suggesting its reactivity might be comparable to or slightly less than that of 4-fluorophenylboronic acid.

Experimental Protocols

A standardized experimental protocol is essential for the reproducible and objective comparison of different reagents. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking various boronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' Ln->Ar-Ar' Reductive Elimination Ar Aryl group from halide Ar' Aryl group from boronic acid X Halide (Br, I, Cl) Ln Ligand

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The general workflow for conducting a Suzuki-Miyaura cross-coupling experiment, from setup to product analysis, is depicted in the following diagram.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Aryl Halide, Boronic Acid, Base Add Catalyst Add Pd Catalyst and Ligand Add Reactants->Add Catalyst Inert Atmosphere Evacuate and Backfill with Ar/N2 Add Catalyst->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to desired temp with vigorous stirring Add Solvent->Heat and Stir Monitor Progress Monitor by TLC or GC-MS Heat and Stir->Monitor Progress Quench and Extract Cool, add water, and extract Monitor Progress->Quench and Extract Reaction Complete Dry and Concentrate Dry organic layer and concentrate Quench and Extract->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify Product Analysis Product Analysis Purify->Product Analysis

General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

References

Cost-benefit analysis of using 3-(4-Fluorophenoxy)phenylboronic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision balancing cost, efficiency, and the ultimate performance of the target molecule. The diaryl ether motif is a prevalent scaffold in numerous pharmaceuticals and functional materials. 3-(4-Fluorophenoxy)phenylboronic acid is a specialized reagent for introducing a fluorinated diaryl ether moiety, often through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of this reagent against simpler, alternative boronic acids, supported by cost data and representative experimental results, to inform synthetic strategy.

Introduction to Diaryl Ether Synthesis

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry. The inclusion of fluorine atoms, as in the 3-(4-fluorophenoxy)phenyl motif, can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and lipophilicity. While various methods exist for forming the C-O ether bond, the Suzuki-Miyaura coupling of an aryl halide with a phenoxyphenylboronic acid offers a versatile and widely used approach.

The primary alternative to using a pre-formed phenoxyphenylboronic acid is a two-step process involving a C-O cross-coupling (like the Buchwald-Hartwig or Ullmann reactions) followed by a C-C coupling, or vice-versa. However, for late-stage functionalization or convergent synthesis, using a building block like this compound can be more efficient. The key consideration then becomes the cost and performance of this specialized reagent compared to more fundamental boronic acids.

Cost Comparison of Boronic Acids

The cost of a starting material is a crucial factor in the overall economic viability of a synthetic route, particularly for process development and scale-up. Below is a comparative table of approximate costs for this compound and several simpler, alternative arylboronic acids that could be used to generate related, non-fluorinated, or simpler biaryl structures.

Boronic AcidStructureCAS NumberSupplier Example & PurityPrice (USD/gram)
This compound F-Ph-O-Ph-B(OH)₂1402238-32-7Amerigo Scientific (95%)~$380.00
(3-Phenoxyphenyl)boronic acidPh-O-Ph-B(OH)₂221006-66-2N/AVaries
(4-Phenoxyphenyl)boronic acidPh-O-Ph-B(OH)₂ (para)51067-38-0AbMole (>98%)$80.00
3-Chlorophenylboronic acidCl-Ph-B(OH)₂63503-60-6Chem-Impex (≥99%)~$3.71
3-Methoxyphenylboronic acidMeO-Ph-B(OH)₂10365-98-7Chem-Impex (≥97%)~$3.71
Phenylboronic acidPh-B(OH)₂98-80-6ChemicalBookVaries

As the data indicates, the incorporation of the fluorophenoxy moiety results in a significant increase in the cost per gram of the boronic acid. This premium necessitates a careful evaluation of the benefits conferred by this specific structural unit in the target application.

Performance in Suzuki-Miyaura Cross-Coupling

While specific experimental data for this compound is not widely published, we can infer its performance from similar, structurally complex boronic acids in Suzuki-Miyaura reactions. The following table presents a representative reaction, showcasing the high efficiency achievable with fluorinated arylboronic acids under standard conditions.

Aryl Halide (1.0 equiv)Boronic Acid (1.5 equiv)Catalyst (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
(E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5%)NaOHDMF/H₂O1201287%[1]
4-BromonitrobenzenePhenylboronic acidPd NPs@PEG (5 wt%)K₂CO₃Isopropanol/H₂ORT1.594%
4-IodoanisolePhenylboronic acidPd/C (1.4%)K₂CO₃DMFMicrowave192%

The data suggests that high yields can be expected from the coupling of complex boronic acids like this compound, provided that reaction conditions are properly optimized. The cost of the palladium catalyst and ligands also contributes to the overall cost of the synthesis, but these are often used in small quantities.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or alternative boronic acid) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Inert gas atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, and base.

  • Add the palladium catalyst and any necessary ligands.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[2]

Visualizing the Process and Rationale

To better understand the decision-making process and the experimental setup, the following diagrams are provided.

Cost_Benefit_Analysis cluster_cost Cost Factors cluster_benefit Potential Benefits reagent 3-(4-Fluorophenoxy) phenylboronic acid reagent_cost High Reagent Cost reagent->reagent_cost leads to properties Desired Properties: - Metabolic Stability - Binding Affinity - Lipophilicity reagent->properties confers efficiency Synthetic Efficiency: - Convergent Route - Fewer Steps reagent->efficiency enables alt_reagent Alternative Reagent (e.g., 3-Chlorophenylboronic acid) alt_cost Low Reagent Cost alt_reagent->alt_cost leads to decision Decision: Proceed with Synthesis? reagent_cost->decision alt_cost->decision properties->decision efficiency->decision

Caption: Logical workflow for the cost-benefit analysis of reagent selection.

Suzuki_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (e.g., Argon flush) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst react Heat and Stir (80-120 °C) catalyst->react monitor Monitor Reaction (TLC / GC-MS) react->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Characterized Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance: A Case Study of Related Structures

The 3-(4-fluorophenoxy)phenyl moiety is of significant interest in drug discovery. While no major drug is directly synthesized from this specific boronic acid, structurally related compounds have shown potent biological activity. For instance, WXFL-152, a triple angiokinase inhibitor, incorporates a fluorophenoxy-quinoline core.[3] It targets key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis: VEGFR2, FGFRs, and PDGFRβ.[3] The inhibition of these pathways disrupts tumor blood vessel formation, growth, and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling Cascades cluster_effects Cellular Effects VEGFR2 VEGFR2 PI3K PI3K/AKT Pathway VEGFR2->PI3K activates RAS RAS/MAPK Pathway VEGFR2->RAS FGFR FGFR FGFR->RAS activates PLCG PLCγ Pathway FGFR->PLCG PDGFRB PDGFRβ PDGFRB->PI3K activates PDGFRB->RAS VEGF VEGF VEGF->VEGFR2 FGF FGF FGF->FGFR PDGF PDGF-B/D PDGF->PDGFRB inhibitor Diaryl Ether Inhibitor (e.g., WXFL-152) inhibitor->VEGFR2 inhibitor->FGFR inhibitor->PDGFRB Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Migration Migration PLCG->Migration

Caption: Inhibition of key angiogenic signaling pathways by a related diaryl ether compound.

Conclusion

The use of this compound offers a direct and efficient route to complex diaryl ethers that are valuable in drug discovery and materials science. This efficiency, however, comes at a significant financial cost compared to simpler boronic acids. The decision to use this reagent should be based on a clear cost-benefit analysis: if the specific structural and electronic properties conferred by the 3-(4-fluorophenoxy)phenyl moiety are critical for the target molecule's function and cannot be easily achieved through other synthetic routes, then the high cost may be justified. For initial studies or when the fluorophenoxy group is not essential, utilizing more economical alternatives like 3-chlorophenylboronic or 3-methoxyphenylboronic acid followed by subsequent functionalization might be a more prudent strategy. Ultimately, the choice depends on the project's specific goals, budget, and the stage of research or development.

References

A Spectroscopic Comparison of 3-(4-Fluorophenoxy)phenylboronic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of 3-(4-Fluorophenoxy)phenylboronic acid and its ortho- and para-isomers. Differentiating these isomers is critical in fields such as medicinal chemistry and materials science, where regiochemistry dictates biological activity and material properties.

Experimental and Analytical Workflow

The logical workflow for the synthesis, purification, and spectroscopic characterization of the phenylboronic acid isomers is outlined below. This process ensures that the data collected for each isomer is consistent and suitable for direct comparison.

Spectroscopic_Workflow Workflow for Isomer Comparison cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Isomer_O Ortho Isomer 2-(4-Fluorophenoxy)- -phenylboronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Isomer_O->NMR FTIR FTIR Spectroscopy Isomer_O->FTIR MS Mass Spectrometry Isomer_O->MS UVVIS UV-Vis Spectroscopy Isomer_O->UVVIS Isomer_M Meta Isomer 3-(4-Fluorophenoxy)- -phenylboronic acid Isomer_M->NMR Isomer_M->FTIR Isomer_M->MS Isomer_M->UVVIS Isomer_P Para Isomer 4-(4-Fluorophenoxy)- -phenylboronic acid Isomer_P->NMR Isomer_P->FTIR Isomer_P->MS Isomer_P->UVVIS Data_Analysis Comparative Data Analysis - Chemical Shifts - Vibrational Frequencies - Fragmentation Patterns - Absorption Maxima NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVIS->Data_Analysis Guide Publication Guide Data_Analysis->Guide

Caption: Spectroscopic characterization workflow for phenylboronic acid isomers.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the ortho-, meta-, and para-isomers of (4-Fluorophenoxy)phenylboronic acid. These values are based on established chemical shift and frequency ranges for the constituent functional groups.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Isomer PositionTechniqueExpected Chemical Shift (δ) / PatternComments
Ortho, Meta, Para¹H NMR 6.9 - 8.2 ppmComplex aromatic multiplets. The substitution pattern on the boronic acid-bearing ring will be unique for each isomer, providing a clear diagnostic tool. The B(OH)₂ protons are often broad and may exchange with solvent, appearing between 4-6 ppm or higher.
Ortho, Meta, Para¹³C NMR 115 - 165 ppmThe number of distinct aromatic signals may vary based on symmetry. The carbon atom attached to boron (C-B) is often unobserved or appears as a very broad, low-intensity signal.
Ortho, Meta, Para¹⁹F NMR -110 to -125 ppmA single resonance environment is expected. The precise chemical shift may show slight variation between isomers due to subtle differences in the electronic environment.
Ortho, Meta, Para¹¹B NMR 25 - 35 ppmA single, typically broad signal characteristic of a trigonal (sp²) boronic acid is expected.[1][2] This is not highly diagnostic for differentiating these specific positional isomers but confirms the functional group.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Isomer PositionVibrational ModeExpected Wavenumber (cm⁻¹)Comments
Ortho, Meta, ParaO-H Stretch (B-OH)3200 - 3600 (Broad)Characteristic broad absorption due to hydrogen bonding in the boronic acid dimer.
Ortho, Meta, ParaC-H Stretch (Aromatic)3000 - 3100Sharp, medium-intensity peaks.
Ortho, Meta, ParaC=C Stretch (Aromatic)1450 - 1600Multiple sharp bands of varying intensity.
Ortho, Meta, ParaB-O Stretch1310 - 1380Strong, characteristic absorption for the boronic acid group.
Ortho, Meta, ParaC-O-C Stretch (Ether)1200 - 1280Strong, asymmetric stretch.
Ortho, Meta, ParaC-F Stretch1150 - 1250Strong absorption.
Ortho, Meta, ParaC-H Out-of-Plane Bend700 - 900The pattern of bands in this "fingerprint" region is highly diagnostic for the substitution pattern of each aromatic ring and can be used to differentiate the isomers.

Table 3: Mass Spectrometry (MS) Data

Isomer PositionTechniqueExpected m/zComments
Ortho, Meta, ParaESI-MS[M-H]⁻ or [M+Na]⁺The molecular weight of all isomers is 247.05 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₂H₁₀BFO₃.
Ortho, Meta, ParaFragmentationIsomer-specificWhile the molecular ion will be the same, the fragmentation pattern upon MS/MS analysis is expected to differ based on the substitution pattern, providing a method for differentiation. Boronic acids can sometimes form dehydration products or cyclic boroxine trimers in the gas phase.[3]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

Isomer PositionTechniqueExpected λₘₐₓ (nm)Comments
Ortho, Meta, ParaUV-Vis Absorbance~250 - 280 nmThe absorption maxima are due to π-π* transitions in the aromatic systems.[4] Subtle shifts in λₘₐₓ and molar absorptivity are expected between isomers due to differences in conjugation and electronic structure.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and differentiate isomers based on proton and carbon environments.

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Phenylboronic acids can sometimes form oligomers, which leads to broad signals; using methanol-d₄ or adding a drop of D₂O can help sharpen the B(OH)₂ signal or exchange it out.[5]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered at 6 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[6]

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate 1024 or more scans, as the C-B signal can be weak and broad.

  • ¹⁹F and ¹¹B NMR Protocols:

    • Acquire spectra using standard instrument protocols for these nuclei.

    • Reference ¹⁹F NMR spectra to an external standard like CFCl₃ (0 ppm).[7]

    • Reference ¹¹B NMR spectra to an external standard like BF₃·OEt₂ (0 ppm).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify functional groups and confirm isomer identity through the unique fingerprint region.

  • Sample Preparation: As the samples are solids, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: An FTIR spectrometer equipped with a DTGS or MCT detector.

  • Protocol:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample on the crystal and apply pressure using the anvil.

    • Collect the sample spectrum over a range of 4000 to 650 cm⁻¹.[8]

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

    • The final spectrum should be presented in transmittance or absorbance mode.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition and to differentiate isomers by fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Protocol:

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the compound class.

    • Acquire spectra in both positive and negative ion modes to identify the most stable adducts (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Perform an MS scan over a mass range of m/z 100-500 to find the molecular ion.

    • For fragmentation analysis (MS/MS), select the parent ion with an isolation window of ~1-2 m/z and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties.

  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol, acetonitrile, or ethanol). Create a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in a 1 cm path length quartz cuvette to ensure the maximum absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Protocol:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Record a baseline correction using the blank cuvette from approximately 200 to 400 nm.[9][10]

    • Place the cuvette with the sample solution in the spectrophotometer.

    • Scan the absorbance of the sample across the same wavelength range.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

References

Safety Operating Guide

Proper Disposal of 3-(4-Fluorophenoxy)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

The proper handling and disposal of 3-(4-Fluorophenoxy)phenylboronic acid are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on guidelines for structurally similar boronic acids and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Hazard Summary

Based on data for analogous boronic acid compounds, this compound should be treated as a hazardous substance. The primary hazards include:

Hazard TypeDescriptionCitations
Skin Irritation Causes skin irritation.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[2][3]
Harmful if Swallowed May be harmful if ingested.[4][5]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[6]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound, contaminated weighing paper, and other solid materials in a dedicated, properly labeled hazardous waste container.[7] The container should be made of a compatible material, be sealable, and kept closed when not in use.

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for liquids.[7] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[7]

  • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] Include the approximate concentration and any other components in the waste mixture.

3. Storage of Hazardous Waste:

  • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.

4. Arranging for Disposal:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[7]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect all three rinsates as liquid hazardous waste.[8]

  • After thorough rinsing and air-drying in a well-ventilated area (like the back of a fume hood), deface the original label.[7] The clean, dry container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic recycling.[7]

6. Spill Management:

  • Small Spills: For small spills within a fume hood, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[7]

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS office immediately.[7] Prevent entry to the affected area until it has been cleared by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Disposal Pathway A Solid Waste (e.g., unused chemical, contaminated labware) D Collect in Labeled Solid Hazardous Waste Container A->D B Liquid Waste (e.g., reaction mixtures, solutions) E Collect in Labeled Liquid Hazardous Waste Container B->E C Empty Containers F Triple Rinse with Solvent C->F G Store in Satellite Accumulation Area D->G E->G H Collect Rinsate as Liquid Hazardous Waste F->H I Dispose of Clean Container as Non-Hazardous Waste F->I J Arrange for EHS Pickup G->J H->E K Approved Waste Disposal Facility J->K Final Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(4-Fluorophenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-Fluorophenoxy)phenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives and information from safety data sheets of structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[2][5]

  • Remove any contaminated clothing immediately and wash it before reuse.[2][5]

Personal Protective Equipment (PPE)

The following PPE is recommended for the routine handling of this compound.[7] A work area and process/task assessment is required to determine the potential hazards and to select the appropriate PPE for protection.[7]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][7][8]To protect eyes from contact, which can cause serious irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[5][7][8] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[9]To prevent skin contact and potential irritation.[5]
Body Protection A laboratory coat is required.[5][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.[5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]To prevent respiratory tract irritation.[5]

Experimental Protocols

General Handling and Storage:

  • Handling: Wear all required personal protective equipment.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4] Use only outdoors or in a well-ventilated area.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][2][3] Store in a cool, dry place away from direct sunlight and heat sources.[2]

Spill Response Protocol:

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]

  • Report: Report the spill to the appropriate safety personnel.[5]

Below is a logical workflow for handling a chemical spill.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Final Steps Spill Spill Detected Ventilate Ensure Ventilation Spill->Ventilate Assess Safety Contain Contain Spill (Inert Material) Ventilate->Contain If Safe Collect Collect Absorbed Material Contain->Collect After Containment Decontaminate Decontaminate Area Collect->Decontaminate After Collection Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A workflow diagram for responding to a chemical spill.

Disposal Plan

Waste Characterization: this compound should be treated as hazardous waste.

Disposal Procedures:

  • Solid Waste: Collect solid waste in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.[10][11]

  • Liquid Waste: If dissolved in a solvent, collect the solution in a labeled, sealed container for hazardous liquid waste. Do not dispose of boronic acid solutions down the drain unless explicitly permitted by local regulations and after neutralization.[11][12]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves, paper towels) must also be disposed of as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a certified hazardous waste disposal facility.[11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and approved vendors.[10][11]

The following diagram outlines the decision-making process for the disposal of this compound waste.

Disposal_Plan_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Waste Generate Waste (Solid, Liquid, Contaminated PPE) Solid Solid Waste Container Waste->Solid Solid or Contaminated Material Liquid Liquid Waste Container Waste->Liquid Liquid Solution Label Label Containers (Contents, Hazards) Solid->Label Liquid->Label Store Store in Designated Hazardous Waste Area Label->Store Contact Contact EHS / Certified Waste Vendor Store->Contact Dispose Professional Disposal Contact->Dispose

Caption: A workflow for the proper disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.